molecular formula C9H6BrF3O2 B1303451 2-(Trifluoromethoxy)phenacyl bromide CAS No. 530141-40-3

2-(Trifluoromethoxy)phenacyl bromide

Cat. No.: B1303451
CAS No.: 530141-40-3
M. Wt: 283.04 g/mol
InChI Key: QCJFOLRUNWTRLH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H6BrF3O2 and its molecular weight is 283.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFOLRUNWTRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381077
Record name 2-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530141-40-3
Record name 2-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethoxy)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoromethoxy)phenacyl bromide (CAS No. 530141-40-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

This compound is a halogenated ketone. While exhaustive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueSource/Comment
CAS Number 530141-40-3[1]
Molecular Formula C₉H₆BrF₃O₂Calculated
Molecular Weight 283.04 g/mol Calculated
Appearance Not specified in available literature
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableLikely soluble in common organic solvents.
Density Data not available

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 2'-(Trifluoromethoxy)acetophenone. This reaction is a common method for the preparation of phenacyl bromides.

General Synthesis Pathway

The general synthetic approach involves the reaction of 2'-(Trifluoromethoxy)acetophenone with a brominating agent. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a general procedure for the bromination of substituted acetophenones can be adapted.

Experimental Protocol: General Synthesis of Phenacyl Bromides via Bromination of Acetophenones

This protocol is based on established methods for the synthesis of similar phenacyl bromide derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2'-(Trifluoromethoxy)acetophenone

  • Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

  • Appropriate solvent (e.g., acetic acid, methanol, dichloromethane)

  • Lewis acid catalyst (optional, e.g., aluminum chloride)

Procedure:

  • Dissolve 2'-(Trifluoromethoxy)acetophenone in a suitable solvent in a reaction vessel equipped with a stirrer and under a fume hood.

  • Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add the brominating agent (and catalyst, if used) to the stirred solution. The reaction is often exothermic and the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is typically quenched, for example, by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.

  • The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity Profile

As a phenacyl bromide derivative, this compound is expected to be a reactive alkylating agent. The bromine atom on the α-carbon to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in organic synthesis for the introduction of the 2-(trifluoromethoxy)phenacyl moiety onto various substrates.

Safety and Handling

Safety Data Sheets (SDS) for this compound indicate that it is a hazardous substance.

Table 2: Hazard Identification for this compound

Hazard StatementClassification
Corrosive to metalsCategory 1
Causes severe skin corrosion and eye damageCategory 1B
Causes serious eye damageCategory 1

Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its unique properties that can enhance the pharmacological profile of drug candidates.

The "Super-Halogen" Effect of the Trifluoromethoxy Group

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" because of its strong electron-withdrawing nature and high lipophilicity. The incorporation of a trifluoromethoxy group can lead to:

  • Increased Lipophilicity: The high Hansch lipophilicity parameter of the -OCF₃ group can improve a drug's ability to permeate biological membranes, potentially leading to better oral absorption and bioavailability.

  • Enhanced Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, which can increase the in vivo half-life of a drug.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing effect of the -OCF₃ group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

Potential Applications in Signaling Pathway Research

While no specific studies detailing the effects of this compound on signaling pathways have been identified, its reactive nature as an alkylating agent suggests potential use as a tool to probe biological systems. Phenacyl bromides, in general, are known to react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity could be exploited to selectively label and inhibit enzymes or receptors involved in various signaling cascades. Further research is needed to explore these potential applications.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the potential role of the trifluoromethoxy group in drug design.

Synthesis_Workflow cluster_start Starting Material cluster_process Chemical Transformation cluster_product Final Product start 2'-(Trifluoromethoxy)acetophenone process α-Bromination start->process Brominating Agent product This compound process->product

Caption: General synthesis workflow for this compound.

Drug_Design_Logic cluster_compound Compound Feature cluster_properties Physicochemical Properties cluster_outcomes Potential Pharmacokinetic Outcomes OCF3 Trifluoromethoxy Group (-OCF3) Lipophilicity Increased Lipophilicity OCF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability OCF3->Metabolic_Stability Electronic_Effects Strong Electron-Withdrawing Nature OCF3->Electronic_Effects Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Half_Life Longer Half-Life Metabolic_Stability->Half_Life Target_Binding Modulated Target Binding Electronic_Effects->Target_Binding

Caption: The influence of the trifluoromethoxy group in drug design.

Conclusion

This compound is a valuable, albeit under-characterized, reagent with significant potential in organic synthesis and drug discovery. Its utility stems from the combination of a reactive phenacyl bromide core and the advantageous properties imparted by the 2-(trifluoromethoxy) substituent. Further research into its specific physical properties, reaction kinetics, and biological activities is warranted to fully unlock its potential for the development of novel therapeutics and advanced materials. Researchers are advised to proceed with caution, adhering to strict safety protocols due to the compound's corrosive nature.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)phenacyl bromide, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, structure, and synthesis, with a focus on providing researchers and scientists with the necessary information for its further investigation and use. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound and explore its synthetic utility.

Chemical Identity and Properties

This compound, also known as 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, is a halogenated ketone. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence its chemical reactivity and physical properties.

Structure and CAS Number

The chemical structure and key identifiers for this compound are presented below.

Chemical Structure:

CAS Number: 530141-40-3

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. Further experimental determination of properties such as melting point, boiling point, and solubility is essential for its practical application.

PropertyValueSource
Molecular Formula C₉H₆BrF₃O₂-
Molecular Weight 283.04 g/mol -
Appearance Not specified-
Solubility Not specified-

Synthesis and Reactivity

General Synthetic Approach

The synthesis of phenacyl bromides typically involves the α-bromination of the corresponding acetophenone. For this compound, the logical precursor would be 2'-(Trifluoromethoxy)acetophenone.

Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start 2'-(Trifluoromethoxy)acetophenone process α-Bromination start->process reagent Brominating Agent (e.g., Br2, NBS) reagent->process solvent Solvent (e.g., Acetic Acid, Dichloromethane) solvent->process product This compound process->product G cluster_reactivity Reactivity of this compound start This compound process Nucleophilic Substitution & Cyclization start->process nucleophile Nucleophile (e.g., Amines, Thiols, Carbanions) nucleophile->process product Substituted Heterocycles (e.g., Thiazoles, Imidazoles, Quinoxalines) process->product

Synthesis of 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoromethoxy)phenacyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, also known as 2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone, is a halogenated aromatic ketone. The presence of the trifluoromethoxy group at the ortho position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The primary synthetic route to this compound is the selective α-bromination of the corresponding ketone, 2'-(trifluoromethoxy)acetophenone. This reaction, a cornerstone of organic chemistry, involves the electrophilic substitution of a hydrogen atom on the α-carbon of a ketone with bromine.[1] Various brominating agents and reaction conditions have been developed for this transformation, each with specific advantages regarding yield, selectivity, and safety.[1]

Synthesis Pathway and Mechanism

The synthesis proceeds via the acid-catalyzed α-bromination of 2'-(trifluoromethoxy)acetophenone. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. This enol then acts as a nucleophile, attacking a source of electrophilic bromine (e.g., Br₂) to yield the α-brominated product and regenerate the acid catalyst.[1]

Synthesis_Pathway cluster_reactants Starting Material cluster_products Product Reactant 2'-(Trifluoromethoxy)acetophenone Product This compound Reactant->Product Brominating Agent (e.g., Br₂, Pyridinium Tribromide) Acid Catalyst (e.g., Acetic Acid)

Caption: General synthesis pathway for this compound.

Reaction_Mechanism Ketone Ketone (2'-(Trifluoromethoxy)acetophenone) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol Tautomerization ProductComplex Protonated Product Enol->ProductComplex + Br₂ Bromonium Br-Br Product α-Brominated Ketone ProductComplex->Product - H⁺, -Br⁻

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the final product is provided below.

Property2'-(Trifluoromethoxy)acetophenone (Starting Material)This compound (Product)
Molecular Formula C₉H₇F₃O₂C₉H₆BrF₃O
Molecular Weight 216.15 g/mol 283.04 g/mol
Appearance LiquidNot specified (typically solid or oil)
CAS Number 1736-58-9129241-98-3

Comparative Experimental Protocols

While a specific protocol for this compound is not widely published, several reliable methods for the α-bromination of structurally similar acetophenone derivatives exist. These serve as excellent templates for developing a robust synthesis.

ParameterMethod A: Bromine in Acetic Acid[2][3]Method B: Pyridinium Tribromide[1]Method C: Bromine/Lewis Acid[4]
Substrate 2-Fluoro-4-trifluoromethylacetophenone4-TrifluoromethoxyacetophenoneAcetophenone
Brominating Agent Bromine (Br₂)Pyridine hydrobromide perbromide (PyHBr₃)Bromine (Br₂)
Catalyst/Solvent Acetic AcidAcetic AcidAnhydrous AlCl₃ / Ether
Temperature 40°C90°C0°C (Ice Bath)
Reaction Time 5 hours3 hours~45 minutes
Molar Ratio ~1.1 eq. of Br₂1.1 eq. of PyHBr₃1.0 eq. of Br₂
Reported Yield Not specified (used crude in next step)>66%88-96% (crude)

Recommended Experimental Protocol

The following protocol is a recommended procedure for the synthesis of this compound, adapted from established methods for analogous compounds.[1][2][3]

Materials:

  • 2'-(Trifluoromethoxy)acetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂) or Pyridine hydrobromide perbromide (PyHBr₃)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Addition funnel (if using liquid bromine)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2'-(trifluoromethoxy)acetophenone (1.0 eq.) in glacial acetic acid.

  • Reagent Addition:

    • Method A (using PyHBr₃): Add pyridine hydrobromide perbromide (1.1 eq.) to the solution in one portion.[1]

    • Method B (using Br₂): Cool the solution if necessary and add bromine (1.1 eq.), either neat or dissolved in a small amount of acetic acid, dropwise via an addition funnel.[2][3]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 40-90°C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.[3]

    • If bromine was used, quench any excess by adding a small amount of sodium thiosulfate solution until the orange color disappears.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: The crude this compound can be further purified by column chromatography or recrystallization if necessary. Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Workflow A 1. Dissolve Reactant 2'-(Trifluoromethoxy)acetophenone in Acetic Acid B 2. Add Brominating Agent (e.g., PyHBr₃ or Br₂) A->B C 3. Heat and Stir (40-90°C, 3-5h) Monitor by TLC B->C D 4. Quench Reaction Pour into ice water C->D E 5. Extraction Extract with Ethyl Acetate D->E F 6. Washing Wash with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration Dry over MgSO₄, evaporate solvent F->G H 8. Purification & Analysis (Chromatography/Recrystallization) G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Phenacyl bromides are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Bromine is highly toxic, corrosive, and volatile. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Conduct a thorough risk assessment before beginning any experimental work.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on 2-(Trifluoromethyl)phenacyl bromide. It is important to distinguish this compound from 2-(Trifluoromethoxy)phenacyl bromide, as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) functional groups confer different chemical properties. The available scientific literature and chemical databases provide extensive information on the trifluoromethyl variant, which is detailed below.

Chemical Identity and Properties

2-(Trifluoromethyl)phenacyl bromide is a halogenated ketone that serves as a valuable reagent in organic synthesis. Its chemical structure, incorporating a trifluoromethyl group on the phenyl ring and a bromoacetyl moiety, makes it a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds.

Below is a summary of its key chemical data:

IdentifierValueSource(s)
Molecular Formula C₉H₆BrF₃O[1][2][3]
Molecular Weight 267.04 g/mol [2][3]
CAS Number 54109-16-9[2][3]
Synonyms 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, 2-Bromo-2'-(trifluoromethyl)acetophenone[1][4]
Physical Form Liquid or Solid[1][4]
Melting Point 28-30 °C[3]
Boiling Point 52 °C at 0.03 mmHg[3]

Synthesis and Experimental Protocols

The synthesis of phenacyl bromides, including trifluoromethyl-substituted analogs, typically involves the bromination of the corresponding acetophenone. Several methods have been established for this transformation.

General Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acetophenone Acetophenone Reaction Reaction Acetophenone->Reaction Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid, Ether) Solvent->Reaction Catalyst Catalyst (optional) (e.g., AlCl₃) Catalyst->Reaction Workup Work-up & Purification (e.g., Extraction, Crystallization) Reaction->Workup Product Phenacyl Bromide Workup->Product

Caption: General workflow for the synthesis of phenacyl bromides.

Detailed Experimental Protocol for a Related Compound (m-(Trifluoromethyl)phenacyl Bromide):

A representative protocol for the synthesis of a similar compound, m-(Trifluoromethyl)phenacyl bromide, is the bromination of m-(trifluoromethyl)acetophenone in acetic acid.[5]

  • Materials:

    • m-(Trifluoromethyl)acetophenone

    • Bromine

    • Acetic Acid

    • Ether

    • Deionized Water

    • Saturated Sodium Chloride Solution

    • Magnesium Sulfate (anhydrous)

  • Procedure:

    • Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.[5]

    • Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.[5]

    • Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.[5]

    • Stir the resulting mixture for 15 hours.[5]

    • Pour the reaction mixture onto 150 g of ice and extract with 300 ml of ether.[5]

    • Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated sodium chloride solution.[5]

    • Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent to yield the final product as a pale yellow liquid.[5]

This procedure can be adapted for the synthesis of 2-(Trifluoromethyl)phenacyl bromide by starting with 2-(trifluoromethyl)acetophenone. Other established methods for phenacyl bromide synthesis include the use of different solvents like ether or chloroform, and sometimes a catalyst such as aluminum trichloride.[6][7]

Applications in Research and Drug Development

The trifluoromethyl group is a key functional group in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] Consequently, trifluoromethyl-substituted phenacyl bromides are important intermediates in the synthesis of novel therapeutic agents.

  • Drug Development: These compounds are utilized in the synthesis of novel anti-inflammatory drugs due to their reactivity with various biological targets.[9] The trifluoromethyl group can improve a drug's pharmacokinetic profile and its ability to cross cell membranes.[8]

  • Organic Synthesis: As reactive intermediates, they are used to construct more complex molecules. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes them susceptible to nucleophilic attack, which is a key step in forming new carbon-carbon and carbon-heteroatom bonds.[9]

  • Antimicrobial Research: Some studies have indicated that related compounds, such as 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide, exhibit antimicrobial properties, suggesting potential applications in the development of new antibiotics.[9]

Signaling Pathways and Mechanism of Action

While specific signaling pathways involving 2-(Trifluoromethyl)phenacyl bromide are not extensively detailed, the mechanism of action for this class of compounds is generally understood to stem from their reactivity. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the electrophilic character of the molecule.[9] This makes it highly reactive towards nucleophilic functional groups found in biological macromolecules like proteins and enzymes. This reactivity is the basis for its utility in medicinal chemistry, as it allows for the covalent modification of biological targets, which can modulate their function.

Logical Relationship of Reactivity:

G EWG Electron-Withdrawing Groups (-CF₃, -Br) Electrophilicity Enhanced Electrophilicity at Carbonyl Carbon EWG->Electrophilicity increases Reactivity High Reactivity with Nucleophiles Electrophilicity->Reactivity leads to Application Application in Synthesis & Medicinal Chemistry Reactivity->Application enables

Caption: Influence of functional groups on the reactivity of phenacyl bromides.

References

The Reactivity of the Phenacyl Bromide Functional Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a versatile bifunctional reagent widely employed in organic synthesis and chemical biology. Its reactivity is dominated by the presence of an α-haloketone moiety, which renders the methylene carbon highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reactivity of the phenacyl bromide functional group, focusing on its reaction mechanisms, kinetics, and applications in the synthesis of bioactive molecules and as a tool in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity and Mechanism

The primary mode of reaction for phenacyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[1] The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles compared to simple alkyl halides.[1] This increased reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state through orbital overlap.[1]

The SN2 reaction of phenacyl bromide proceeds via a concerted mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, leading to the simultaneous departure of the bromide leaving group.[2][3] This results in an inversion of stereochemistry if the α-carbon is chiral. The reaction rate is dependent on the concentration of both the phenacyl bromide and the nucleophile, following second-order kinetics.[1]

Below is a DOT language representation of the generalized SN2 reaction mechanism of phenacyl bromide.

NFkB_Inhibition_Workflow Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation Stimulus->IKK IkB_Phos Phosphorylation of IκBα IKK->IkB_Phos PB_Inhibitor Phenacyl Bromide-based Covalent Inhibitor PB_Inhibitor->IKK Inhibits (Covalent Modification of Cys) IkB_Deg Ubiquitination and Degradation of IκBα IkB_Phos->IkB_Deg NFkB_Trans NF-κB (p50/p65) Nuclear Translocation IkB_Deg->NFkB_Trans Gene_Exp Pro-inflammatory Gene Expression NFkB_Trans->Gene_Exp Inflammation Inflammatory Response Gene_Exp->Inflammation

References

An In-depth Technical Guide to the Physical Properties of Ibuprofen: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physical properties of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of these properties, namely melting point and solubility, is fundamental for drug development, formulation, and quality control. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of ibuprofen's primary mechanism of action.

Physicochemical Data of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1][2] Its physical properties are crucial for its behavior in various pharmaceutical formulations.

The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. It serves as a key indicator of purity.[3]

PropertyValueReference
Melting Point75 - 77.5 °C[1][2][4]

Solubility is a critical parameter that influences the bioavailability and formulation of a drug. Ibuprofen is characterized as being practically insoluble in water, while it demonstrates high solubility in most organic solvents.[5][6] The solubility of ibuprofen can be influenced by the solvent, temperature, and pH.[7] As a carboxylic acid, its solubility in aqueous solutions increases at higher pH levels due to deprotonation.[7]

SolventSolubilityTemperature (°C)Reference
Water0.021 g/L25[2][5]
Ethanol~60 mg/mLNot Specified[8]
66.18 g/100 mL (90% EtOH)40[5]
0.59 g/g10[9]
2.15 g/g40[9]
MethanolSolubleNot Specified[5][10]
AcetoneHigh SolubilityNot Specified[5][11]
DichloromethaneHigh SolubilityNot Specified[5][11]
Dimethyl Sulfoxide (DMSO)~50 mg/mLNot Specified[8]
Dimethyl Formamide (DMF)~45 mg/mLNot Specified[8]
PBS (pH 7.2)~2 mg/mLNot Specified[8]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following protocols are based on established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD).

This method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[12]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the initial melting of the first droplet to the complete liquefaction of the solid is recorded as the melting point range.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the ibuprofen sample is pure and completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[3]

  • Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[14] The sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12][14]

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[14]

    • For a more precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

  • Observation and Recording: Observe the sample closely through the magnifying eyepiece. Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1 - T2.[3] For a pure substance, this range should be narrow (0.5-1.5 °C). A broad melting range often indicates the presence of impurities.[13]

The OECD Test Guideline 105 describes methods for determining the water solubility of chemical substances. The Flask Method is suitable for substances with a solubility above 10⁻² g/L.[15][16][17]

Principle: A surplus amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[15]

Apparatus:

  • Constant temperature bath or shaker

  • Flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Calibrated balance

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[16]

  • Equilibration: Add an excess amount of ibuprofen to a flask containing a known volume of the solvent (e.g., purified water). The flask is then tightly stoppered and agitated in a constant temperature bath (e.g., 25 ± 0.5 °C).[16] The agitation should be sufficient to ensure good mixing but not so vigorous as to cause the formation of emulsions.

  • Phase Separation: After a predetermined time to reach equilibrium (typically 24-48 hours), the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the solid phase by centrifugation or filtration.[15]

  • Concentration Analysis: The concentration of ibuprofen in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Visualization of Ibuprofen's Mechanism of Action

Ibuprofen's primary therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19][20] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[19][21][22] By blocking the COX enzymes, ibuprofen reduces the production of prostaglandins from arachidonic acid.[19][20]

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of ibuprofen.

Ibuprofen_Mechanism_of_Action cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition

References

Stability and storage conditions for 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 530141-40-3) is a halogenated ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds relevant to pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group can significantly influence the reactivity and physicochemical properties of the molecule, making a thorough understanding of its stability and appropriate storage conditions crucial for its effective use and to ensure the integrity of research outcomes.

This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound, based on available safety data and general knowledge of related α-haloketones. It outlines recommended storage conditions, potential degradation pathways, and best practices for handling and stability assessment.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 530141-40-3[1]
Molecular Formula C₉H₆BrF₃O₂[1]
Molecular Weight 283.04 g/mol [1]
Appearance Not explicitly stated for this compound, but related phenacyl bromides are often white to off-white or yellowish solids or liquids.General Knowledge
Solubility Slightly soluble in water.[2]

Stability Profile

Key factors influencing stability include:

  • Temperature: Elevated temperatures can accelerate decomposition. For similar compounds, storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.

  • Light: Many halogenated organic compounds are light-sensitive. Exposure to UV or visible light can induce decomposition, often leading to discoloration.

  • Moisture: The presence of water can lead to hydrolysis of the bromine atom, forming 2-hydroxy-1-(2-(trifluoromethoxy)phenyl)ethan-1-one and hydrobromic acid. This acidic byproduct can further catalyze degradation.

  • pH: The compound is expected to be more stable under neutral to slightly acidic conditions. Basic conditions will promote nucleophilic substitution and elimination reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and nucleophiles can lead to rapid decomposition.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in Table 2 for clarity.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal decomposition.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent oxidation and reaction with atmospheric moisture.[2]
Container Tightly sealed, opaque containerTo prevent exposure to moisture and light.
Location Cool, dry, and well-ventilated areaTo ensure a stable environment and safety.
Incompatibilities Store away from strong oxidizing agents, strong bases, and nucleophilesTo prevent chemical reactions and degradation.[3]

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in the presence of water is hydrolysis. A logical diagram of this process is provided below.

G A This compound C Hydrolysis A->C B H₂O (Moisture) B->C D 2-Hydroxy-1-(2-(trifluoromethoxy)phenyl)ethan-1-one C->D Primary Product E Hydrobromic Acid (HBr) C->E Byproduct G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of this compound in appropriate solvents B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 60°C, solid & solution) A->E F Photolytic Stress (e.g., UV/Vis light exposure) A->F G Withdraw samples at specified time points B->G C->G D->G E->G F->G H Analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS) G->H I Quantify parent compound and degradation products H->I J Identify degradation products (e.g., by MS, NMR) I->J K Propose degradation pathways J->K

References

An In-Depth Technical Guide to the Mechanism of Action in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanisms governing nucleophilic substitution reactions, a cornerstone of organic chemistry with profound implications in drug design and synthesis. Understanding these pathways is critical for predicting reaction outcomes, controlling stereochemistry, and designing novel therapeutic agents. This document delves into the intricacies of SN1, SN2, SNi, and neighboring group participation mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction to Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, an electron-rich species. These reactions are fundamental to the formation of carbon-heteroatom bonds, a common feature in many pharmaceutical compounds. The mechanism of such a substitution can proceed through several distinct pathways, primarily distinguished by their molecularity and stereochemical outcomes. The choice of mechanism is influenced by a variety of factors including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent.

The SN2 Mechanism: A Concerted Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][2][3] This concerted mechanism proceeds through a pentacoordinate transition state.[1]

Kinetics and Reaction Rate

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[4][5][6][7][8]

Rate = k[Substrate][Nucleophile]

This bimolecular nature implies that both reactants are involved in the rate-determining step.[1][6]

Stereochemistry: Inversion of Configuration

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[2][5] The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[1][2][4] This leads to a predictable and controlled stereochemical outcome, which is crucial in the synthesis of chiral molecules.[3]

Factors Influencing SN2 Reactions
  • Substrate Structure: Steric hindrance around the reaction center significantly impacts the rate of SN2 reactions. The reactivity order is: methyl > primary > secondary >> tertiary.[1][9] Tertiary substrates are generally unreactive via the SN2 pathway due to steric bulk hindering the backside attack of the nucleophile.[1]

  • Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism.

  • Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

  • Solvent: Polar aprotic solvents, such as acetone or DMSO, are preferred for SN2 reactions.[10] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[10][11]

Table 1: Relative Rates of SN2 Reactions for Different Substrates

SubstrateRelative Rate
CH3-X30
CH3CH2-X1
(CH3)2CH-X0.02
(CH3)3C-X~0

Note: Rates are approximate and can vary with specific reactants and conditions.

SN2_Mechanism sub Substrate (R-X) ts Transition State [Nu---R---X]⁻ sub->ts Backside Attack nu Nucleophile (Nu⁻) nu->ts prod Product (Nu-R) ts->prod lg Leaving Group (X⁻) ts->lg SN1_Mechanism sub Substrate (R-X) carbocation Carbocation (R⁺) + X⁻ sub->carbocation Slow, RDS prod_inv Inversion Product carbocation->prod_inv Attack from opposite face prod_ret Retention Product carbocation->prod_ret Attack from same face nu Nucleophile (Nu⁻) nu->carbocation SNi_Mechanism alcohol R-OH chlorosulfite R-O-S(O)Cl alcohol->chlorosulfite socl2 SOCl₂ socl2->chlorosulfite ion_pair Intimate Ion Pair [R⁺ SO₂Cl⁻] chlorosulfite->ion_pair Internal Rearrangement product R-Cl + SO₂ ion_pair->product Frontside Attack NGP_Mechanism substrate Substrate with Neighboring Group (G) cyclic_int Cyclic Intermediate substrate->cyclic_int Intramolecular SN2 lg Leaving Group (X⁻) substrate->lg product Product with Retention cyclic_int->product Intermolecular SN2 nu External Nucleophile (Nu⁻) nu->cyclic_int Kinetic_Study_Workflow start Set up Reaction with Known Initial Concentrations monitor Monitor Reactant/Product Concentration over Time (e.g., Spectroscopy, Chromatography) start->monitor calc_rate Calculate Initial Reaction Rate monitor->calc_rate vary_conc Systematically Vary Initial Concentration of One Reactant calc_rate->vary_conc repeat_exp Repeat Monitoring and Rate Calculation vary_conc->repeat_exp plot Plot log(rate) vs. log([Reactant]) repeat_exp->plot determine_order Determine Reaction Order from the Slope plot->determine_order rate_law Establish the Rate Law (e.g., Rate = k[A]ˣ[B]ʸ) determine_order->rate_law

References

Introduction: The Significance of the Trifluoromethoxy Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trifluoromethoxylated Phenacyl Bromides for Researchers and Drug Development Professionals.

In the fields of medicinal chemistry, agrochemicals, and materials science, the incorporation of fluorine-containing functional groups is a widely employed strategy to fine-tune the physicochemical properties of organic molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is strongly electron-withdrawing and imparts high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Trifluoromethoxylated phenacyl bromides (bromoacetophenones) are versatile chemical building blocks that combine the reactivity of an α-haloketone with the desirable properties of the trifluoromethoxy group.[1][2] The phenacyl bromide moiety serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and the synthesis of complex heterocyclic scaffolds.[1] This makes these compounds valuable intermediates for the construction of novel pharmaceuticals and advanced materials.[2] This guide provides a review of the synthesis, properties, and applications of trifluoromethoxylated phenacyl bromides based on available scientific literature.

Synthesis of Trifluoromethoxylated Phenacyl Bromides

The primary route for synthesizing trifluoromethoxylated phenacyl bromides is through the direct α-bromination of the corresponding trifluoromethoxylated acetophenone precursor. This reaction is a standard transformation in organic chemistry, typically involving an electrophilic bromine source reacting with the enol or enolate of the ketone.

The general workflow involves two main stages: the synthesis of the precursor acetophenone and its subsequent bromination.

Caption: General workflow for the synthesis of trifluoromethoxylated phenacyl bromides.

Representative Experimental Protocol: α-Bromination

The following is a general experimental protocol for the α-bromination of a trifluoromethoxyacetophenone. This protocol is adapted from analogous procedures for the synthesis of fluorinated phenacyl bromides and represents a standard method for this transformation.

Objective: To synthesize a trifluoromethoxylated phenacyl bromide from the corresponding acetophenone precursor.

Materials:

  • Trifluoromethoxyacetophenone (1.0 eq)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Carbon Tetrachloride (CCl₄)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • A solution of the starting trifluoromethoxyacetophenone in the chosen solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is stirred at a controlled temperature (typically ranging from room temperature to 40-60 °C).

  • The brominating agent (e.g., bromine, dissolved in a small amount of the same solvent) is added dropwise to the solution over a period of 30-60 minutes.

  • The reaction mixture is stirred for several hours (typically 2-15 hours) until analysis by TLC or GC-MS indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

  • The aqueous mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.

Physicochemical and Quantitative Data

While detailed synthetic reports with yields for trifluoromethoxylated phenacyl bromides are not abundant in the surveyed literature, the physical properties for several isomers are known. The data is summarized below.

Table 1: Properties of Trifluoromethoxylated Phenacyl Bromide Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-(Trifluoromethoxy)phenacyl bromide C₉H₆BrF₃O₂283.04Not AvailableNot Available
3-(Trifluoromethoxy)phenacyl bromide C₉H₆BrF₃O₂283.04237386-01-5Not Available
4-(Trifluoromethoxy)phenacyl bromide C₉H₆BrF₃O₂283.04103962-10-348-55[2][3]

For comparison, a detailed synthesis of the analogous compound 3-(Trifluoromethyl)phenacyl bromide provides a benchmark for the reaction efficiency and characterization.

Table 2: Example Synthesis Data for 3-(Trifluoromethyl)phenacyl Bromide

Starting MaterialBrominating AgentSolventReaction TimeYield (%)Spectroscopic Data (¹H-NMR)
3'-(Trifluoromethyl)acetophenonePyridinium perbromideToluene5 hours81.7(200 MHz, CDCl₃): δ 4.46 (2H, s), 7.66 (1H, t), 7.88 (1H, d), 8.19 (1H, d), 8.25 (1H, s)[4]

Reactivity, Applications, and Logical Relationships

Trifluoromethoxylated phenacyl bromides are primarily used as intermediates in organic synthesis. Their chemical reactivity is dominated by the α-bromo ketone functionality, making them potent electrophiles for nucleophilic substitution reactions. This reactivity is the foundation for their application in building more complex molecules.

The key properties and applications derived from the literature are summarized in the following diagram.

G cluster_0 Core Chemical Properties cluster_1 Resulting Molecular Attributes cluster_2 Primary Application Areas A Trifluoromethoxylated Phenacyl Bromide B Reactive α-Bromo Ketone (Electrophilic Site) A->B Enables reactions like nucleophilic substitution C Trifluoromethoxy (-OCF₃) Group A->C G Pharmaceuticals & Drug Discovery (Biologically Active Molecules) B->G Building block for heterocycle synthesis H Agrochemical Synthesis B->H D Enhanced Lipophilicity C->D E Increased Metabolic Stability C->E F Improved Thermal Stability & Chemical Resistance C->F D->G E->G I Materials Science (e.g., Polymer Additives) F->I

Caption: Key properties and application areas of trifluoromethoxylated phenacyl bromides.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new C-N, C-S, and C-O bonds. This is the most common application in building molecular complexity.

  • Heterocycle Synthesis: These compounds are classic precursors for the synthesis of various heterocycles. For example, reaction with thiourea or thioamides in the Hantzsch thiazole synthesis yields aminothiazole derivatives, a common scaffold in medicinal chemistry.

Application Areas:

  • Medicinal Chemistry: Used as key intermediates for synthesizing novel drug candidates. The -OCF₃ group is incorporated to improve pharmacokinetic properties such as bioavailability and in vivo half-life.[2]

  • Agrochemicals: Similar to pharmaceuticals, these building blocks are used to create new pesticides and herbicides with enhanced efficacy and stability.[1][2]

  • Materials Science: The trifluoromethoxy group can be incorporated into polymer structures to impart desirable properties like increased thermal stability and chemical resistance, making them useful in coatings and other advanced materials.[2]

Conclusion

Trifluoromethoxylated phenacyl bromides are valuable and highly reactive intermediates in modern chemical research. Their synthesis, primarily via α-bromination of the corresponding acetophenones, is straightforward. While detailed quantitative data for these specific compounds is limited in publicly accessible literature, their utility is well-established. The combination of a reactive phenacyl bromide core with the property-enhancing trifluoromethoxy group makes them powerful tools for researchers, scientists, and drug development professionals aiming to construct complex molecules with tailored biological and material properties.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethoxy)phenacyl bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(Trifluoromethoxy)phenacyl bromide, a versatile reagent in organic synthesis. Due to its dual electrophilic nature at the α-carbon and the carbonyl carbon, this compound serves as a valuable building block for the construction of a variety of organic molecules, particularly heterocyclic systems. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the phenacyl moiety, potentially offering advantages in specific synthetic transformations.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)

Substituted thiazoles are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis provides a straightforward method for their preparation from α-haloketones and thioamides.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Hantzsch thiazole synthesis using a substituted phenacyl bromide is as follows. Optimization for this compound may be necessary.

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired thioamide or thiourea (1.1 mmol).

  • The reaction mixture is stirred at reflux for 2-5 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thiazole derivative.

Expected Outcomes (based on analogous reactions):

Reactant (Thioamide/Thiourea)ProductExpected Yield RangeReference for Analogy
Thiourea2-Amino-4-(2-(trifluoromethoxy)phenyl)thiazole85-95%
Phenylthiourea2-(Phenylamino)-4-(2-(trifluoromethoxy)phenyl)thiazoleGood to Excellent
AcetylthioureaN-(4-(2-(trifluoromethoxy)phenyl)thiazol-2-yl)acetamideGood to Excellent
Synthesis of Substituted Imidazoles

Imidazoles are another class of heterocycles with broad pharmacological applications. They can be synthesized by the reaction of α-haloketones with amidines.

Reaction Scheme:

Experimental Protocol:

The following is a representative microwave-assisted protocol for the synthesis of substituted imidazoles which can be adapted for this compound.

  • In a microwave reactor vessel, combine this compound (1.0 mmol), the appropriate amidine hydrochloride (2.0 mmol), and a base such as sodium carbonate (2.0 mmol) in a solvent like ethanol (5 mL).

  • Seal the vessel and irradiate with microwaves at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired imidazole derivative.

Expected Outcomes (based on analogous reactions):

Reactant (Amidine)ProductExpected Yield RangeReference for Analogy
Acetamidine hydrochloride2-Methyl-4-(2-(trifluoromethoxy)phenyl)-1H-imidazoleGood
Benzamidine hydrochloride2-Phenyl-4-(2-(trifluoromethoxy)phenyl)-1H-imidazoleGood

Use as a Protecting Group for Carboxylic Acids

The phenacyl group can be employed as a protecting group for carboxylic acids, forming phenacyl esters. These esters are stable to various reaction conditions and can be cleaved when desired.

Experimental Protocol for Protection:

  • To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 mmol).

  • Add this compound (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting carboxylic acid is consumed.

  • The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 2-(Trifluoromethoxy)phenacyl ester can be purified by column chromatography or recrystallization.

Experimental Protocol for Deprotection (Cleavage):

Phenacyl esters can be cleaved under mild conditions using nucleophiles.

  • Dissolve the 2-(Trifluoromethoxy)phenacyl ester (1.0 mmol) in an aprotic polar solvent like DMF.

  • Add a solution of sodium thiophenoxide (1.2 mmol) in DMF.

  • Stir the reaction at room temperature for 1-3 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the deprotected carboxylic acid.

An alternative cleavage method involves the use of sodium hydrogen telluride.

Derivatizing Agent for HPLC Analysis of Fatty Acids

Phenacyl bromides are effective derivatizing agents for carboxylic acids, such as fatty acids, to enhance their detection in High-Performance Liquid Chromatography (HPLC), particularly with UV detectors. The resulting phenacyl esters exhibit strong UV absorbance, allowing for sensitive quantification.

Experimental Protocol for Derivatization:

This protocol is adapted from methods using p-bromophenacyl bromide and may require optimization.

  • Dissolve the fatty acid sample (approximately 1 mg) in acetonitrile (1 mL) in a reaction vial.

  • Add a solution of this compound in acetonitrile (e.g., 0.1 M, 100 µL).

  • Add a catalytic amount of a crown ether (e.g., 18-crown-6) and a non-nucleophilic base (e.g., DIPEA or potassium carbonate).

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 75-80 °C) for 30-60 minutes.

  • After cooling to room temperature, the derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Typical HPLC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Detection UV at a wavelength corresponding to the absorbance maximum of the 2-(trifluoromethoxy)phenacyl chromophore
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Visualizations

Synthesis of this compound

G cluster_start Starting Material cluster_reaction Bromination cluster_reagents Reagents cluster_product Product 2-(Trifluoromethoxy)acetophenone 2-(Trifluoromethoxy)acetophenone Bromination Bromination 2-(Trifluoromethoxy)acetophenone->Bromination This compound This compound Bromination->this compound Br2 Br2 Br2->Bromination Acetic Acid Acetic Acid Acetic Acid->Bromination

Caption: General synthesis of this compound.

Hantzsch Thiazole Synthesis Workflow

G A Mix this compound and Thioamide in Ethanol B Reflux Reaction Mixture (2-5 hours) A->B C Monitor by TLC B->C D Remove Solvent C->D Reaction Complete E Neutralize with NaHCO3 D->E F Filter and Wash Precipitate E->F G Dry the Product F->G H Recrystallize for Purification G->H I Substituted Thiazole H->I

Caption: Workflow for the Hantzsch thiazole synthesis.

Logical Relationship of Applications

G cluster_applications Applications in Organic Synthesis cluster_heterocycles Heterocyclic Products cluster_protected Protected Molecule cluster_analysis Analytical Application A This compound B Synthesis of Heterocycles A->B C Protecting Group for Carboxylic Acids A->C D Derivatizing Agent for HPLC A->D E Thiazoles B->E F Imidazoles B->F G Phenacyl Esters C->G H Fatty Acid Analysis D->H

Caption: Applications of this compound.

Application Notes: Derivatization of Carboxylic Acids with 2-(Trifluoromethoxy)phenacyl Bromide for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of carboxylic acids, particularly fatty acids and other organic acids, is crucial in various fields, including biomedical research, drug development, and environmental analysis. However, their inherent polarity and low volatility can pose challenges for chromatographic separation and detection. Derivatization is a chemical modification technique used to convert analytes into products with improved chromatographic properties. This document details the application and a proposed protocol for the derivatization of carboxylic acids using 2-(Trifluoromethoxy)phenacyl bromide. This reagent introduces a trifluoromethoxy phenacyl ester group to the carboxylic acid, enhancing its detectability by UV or mass spectrometry (MS) detectors and improving its chromatographic behavior in reverse-phase high-performance liquid chromatography (HPLC).

Principle of the Method

The derivatization of carboxylic acids with this compound is an alkylation reaction that proceeds via nucleophilic substitution. The carboxylic acid is first converted to its carboxylate salt by a weak base. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion to form a stable phenacyl ester. The trifluoromethoxy group on the aromatic ring provides a strong UV chromophore and can also serve as a useful marker in mass spectrometry.

Applications

This derivatization method is applicable to a wide range of carboxylic acids, including:

  • Fatty Acids: Analysis of both saturated and unsaturated fatty acids in biological matrices.

  • Drug Molecules: Quantification of acidic drugs and their metabolites.

  • Metabolomics: Profiling of organic acids in cellular extracts and biofluids.

  • Environmental Analysis: Detection of acidic pollutants and their degradation products.

The resulting derivatives exhibit increased hydrophobicity, leading to better retention and separation on reverse-phase HPLC columns. The phenacyl group provides a strong UV absorbance, typically around 260 nm, allowing for sensitive detection.

Quantitative Data Summary

ParameterValue/ConditionAnalogous ReagentSource
Reaction Time 1-5 minutes4'-bromophenacyl triflate[1]
30 minutesp-Bromophenacyl bromide[2]
90 minutesPentafluorobenzyl bromide (PFBBr)[3]
Reaction Temperature Room Temperature4'-bromophenacyl triflate[1]
60 °CPentafluorobenzyl bromide (PFBBr)[3]
80 °Cp-Bromophenacyl bromide[2]
Catalyst/Base N,N-diisopropylethylamine4'-bromophenacyl triflate[1]
Potassium Hydroxide (KOH) or Potassium Bicarbonate (KHCO₃)p-Bromophenacyl bromide[2]
Solvent Acetonitrile4'-bromophenacyl triflate, p-Bromophenacyl bromide[1][2]
Limit of Detection (LOD) 0.244-0.977 µMPentafluorobenzyl bromide (PFBBr)[3]

Experimental Protocols

The following is a detailed proposed protocol for the derivatization of carboxylic acids with this compound, adapted from established methods for similar phenacyl bromide reagents.[2]

Materials and Reagents

  • Carboxylic acid sample

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium hydroxide (KOH) or Potassium bicarbonate (KHCO₃)

  • Phenolphthalein solution

  • Nitrogen gas, high purity

  • Reaction vials (e.g., 5 mL Reacti-Vials™)

  • Magnetic stirrer and stir bars

  • Heating block

  • HPLC system with a UV or MS detector

  • Reverse-phase C18 column

Protocol for Derivatization

  • Sample Preparation: Dissolve approximately 10 mg of the carboxylic acid sample in a minimal amount of methanol in a 5 mL reaction vial equipped with a magnetic stir bar.

  • Neutralization:

    • Add a drop of phenolphthalein indicator to the sample solution.

    • Neutralize the solution by adding a methanolic KOH solution (e.g., 85%) dropwise until a faint pink color persists.

    • Alternative Neutralization: If the formation of potassium salts is a concern, use 3-5 molar equivalents of potassium bicarbonate (KHCO₃) relative to the carboxylic acid.

  • Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of high-purity nitrogen gas.

  • Derivatization Reaction:

    • To the dried residue, add a solution of this compound in acetonitrile. A 10-fold molar excess of the derivatizing reagent is recommended for optimal reaction rates.[1]

    • Add 2 mL of dry acetonitrile to the reaction vial.

  • Incubation:

    • Seal the vial tightly.

    • Heat the reaction mixture at 80°C for 30 minutes with constant stirring.[2]

  • Cooling: Remove the reaction vial from the heating block and allow it to cool to room temperature.

  • Analysis: The resulting solution containing the phenacyl ester derivatives is now ready for direct analysis by HPLC.

HPLC Analysis Conditions (Starting Point)

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at approximately 260 nm.

  • Injection Volume: 10-20 µL

Visualizations

Derivatization_Pathway CA Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CA->Carboxylate + Base Base Base (e.g., KOH) Deriv_Agent This compound Ester Phenacyl Ester Derivative Carboxylate->Ester + Derivatizing Agent Salt Salt (e.g., KBr)

Caption: Chemical pathway for the derivatization of carboxylic acids.

Experimental_Workflow start Start: Carboxylic Acid Sample dissolve 1. Dissolve Sample in Methanol start->dissolve neutralize 2. Neutralize with Base dissolve->neutralize evaporate 3. Evaporate Solvent neutralize->evaporate derivatize 4. Add Derivatizing Agent in Acetonitrile evaporate->derivatize incubate 5. Heat at 80°C for 30 min derivatize->incubate cool 6. Cool to Room Temperature incubate->cool analyze 7. Analyze by HPLC cool->analyze end End: Quantitative Data analyze->end

Caption: Step-by-step experimental workflow for derivatization.

References

Application Notes and Protocols for Esterification with 2-(Trifluoromethoxy)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in drug development for the synthesis of prodrugs, modification of pharmacokinetic properties, and creation of key intermediates. Phenacyl esters, in particular, serve as valuable protecting groups for carboxylic acids and are utilized as derivatizing agents for chromatographic analysis. The introduction of a trifluoromethoxy (-OCF₃) group into a molecule can significantly enhance its metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. 2-(Trifluoromethoxy)phenacyl bromide is a reagent that combines the reactivity of a phenacyl bromide with the advantageous properties of the trifluoromethoxy group, making it a valuable tool in medicinal chemistry and organic synthesis.

These application notes provide a detailed protocol for the esterification of carboxylic acids using this compound, based on established methods for similar phenacyl bromides. The protocol is suitable for small-scale synthesis, derivatization for analytical purposes, and as a starting point for larger-scale applications.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of various carboxylic acids with phenacyl bromide, which can be expected to be comparable for reactions with this compound under similar conditions.

Carboxylic AcidReaction Time (hours)Yield (%)
Benzoic Acid299
Acetic Acid298
Propionic Acid2.597
2-Methoxybenzoic Acid597
4-Ethylbenzoic Acid799
Benzilic Acid998
Mesitoic Acid1098
Palmitic Acid1296

Data adapted from a protocol using a polymer-supported carboxylate resin and phenacyl bromide in ethanol at room temperature.[1]

Experimental Protocols

Protocol 1: General Esterification of a Carboxylic Acid with this compound

This protocol describes a general method for the synthesis of a 2-(trifluoromethoxy)phenacyl ester from a carboxylic acid.

Materials:

  • Carboxylic acid

  • This compound

  • Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethanol.

    • Add a solution of potassium bicarbonate (1.1 equivalents) or potassium carbonate (0.6 equivalents) in water dropwise with stirring.

    • Once the salt formation is complete (cessation of gas evolution if using bicarbonate), remove the solvent under reduced pressure using a rotary evaporator to obtain the dry carboxylate salt.

  • Esterification Reaction:

    • To the flask containing the dry carboxylate salt, add anhydrous acetonitrile.

    • Add this compound (1.05 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive carboxylic acids, the mixture can be heated to a temperature between 50-80°C.[2] Reaction times can vary from a few hours to overnight.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(trifluoromethoxy)phenacyl ester.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis

This protocol is adapted from methods used for derivatizing fatty acids with p-bromophenacyl bromide for UV detection in HPLC.[2]

Materials:

  • Carboxylic acid sample (~1 mg)

  • This compound solution (e.g., 5 mg/mL in acetone or acetonitrile)

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6 (optional, as a phase-transfer catalyst)

  • Acetone or Acetonitrile (HPLC grade)

  • Reaction vial (e.g., 2 mL autosampler vial with a screw cap)

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Place the carboxylic acid sample into a reaction vial.

    • Add a small excess of potassium carbonate and a catalytic amount of 18-crown-6.

    • Add 100 µL of the this compound solution to the vial.

  • Derivatization Reaction:

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes).[2] Optimization of temperature and time may be required for different carboxylic acids.

  • Sample Analysis:

    • Cool the reaction vial to room temperature.

    • The reaction mixture can be directly diluted with the mobile phase and injected into the HPLC system or evaporated to dryness and reconstituted in a suitable solvent.

Mandatory Visualization

Esterification_Workflow Esterification Workflow with this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product carboxylic_acid Carboxylic Acid (R-COOH) salt_formation 1. Salt Formation: Formation of Carboxylate Salt (R-COO⁻K⁺) carboxylic_acid->salt_formation phenacyl_bromide This compound esterification 2. Esterification: Nucleophilic attack of carboxylate on phenacyl bromide phenacyl_bromide->esterification base Base (e.g., KHCO₃) base->salt_formation salt_formation->esterification filtration 3. Filtration esterification->filtration extraction 4. Extraction & Washing filtration->extraction drying 5. Drying extraction->drying concentration 6. Concentration drying->concentration purification 7. Purification (optional) concentration->purification final_product 2-(Trifluoromethoxy)phenacyl Ester concentration->final_product Crude Product purification->final_product

Caption: Workflow for the esterification of a carboxylic acid.

Signaling_Pathway_Concept Impact of Trifluoromethoxy Group in Drug Development cluster_compound Lead Compound Modification cluster_properties Altered Physicochemical Properties cluster_pharmacokinetics Improved Pharmacokinetics cluster_outcome Potential Outcomes lead_compound Lead Compound (with Carboxylic Acid) esterification Esterification with This compound lead_compound->esterification modified_compound Modified Compound (Trifluoromethoxy-phenacyl Ester) esterification->modified_compound lipophilicity Increased Lipophilicity modified_compound->lipophilicity metabolic_stability Enhanced Metabolic Stability modified_compound->metabolic_stability absorption Improved Membrane Permeability & Absorption lipophilicity->absorption metabolism Reduced Metabolic Cleavage metabolic_stability->metabolism bioavailability Enhanced Bioavailability absorption->bioavailability distribution Altered Distribution distribution->bioavailability metabolism->bioavailability efficacy Improved Therapeutic Efficacy bioavailability->efficacy

Caption: Role of the trifluoromethoxy group in drug design.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)phenacyl Bromide as a Protecting Group for Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction and removal, as well as its stability towards various reaction conditions. Phenacyl esters have long been utilized as protecting groups for carboxylic acids, offering the advantage of being removable under mild, non-hydrolytic conditions.

This document details the application of 2-(Trifluoromethoxy)phenacyl bromide as a protecting group for carboxylic acids. The presence of the trifluoromethoxy group at the ortho position of the phenacyl moiety is anticipated to modulate the electronic properties of the protecting group, thereby influencing its stability and cleavage characteristics. The strong electron-withdrawing nature of the trifluoromethoxy group can enhance the stability of the ester linkage to acidic conditions, while potentially facilitating cleavage under specific reductive or nucleophilic conditions. These attributes make the 2-(Trifluoromethoxy)phenacyl (TFMP) group a potentially valuable tool in complex synthetic endeavors where orthogonality with other protecting groups is paramount.

Key Advantages of the 2-(Trifluoromethoxy)phenacyl (TFMP) Protecting Group

  • Acid Stability: The electron-withdrawing trifluoromethoxy group enhances the stability of the ester bond towards acidic reagents, allowing for the selective deprotection of other acid-labile groups.

  • Mild Deprotection Conditions: The TFMP group can be cleaved under non-acidic and non-basic conditions, preserving sensitive functionalities within the molecule.

  • Orthogonality: The unique cleavage conditions of the TFMP group make it orthogonal to many common protecting groups used in peptide and complex molecule synthesis.

  • Chromatographic Handle: The phenacyl moiety provides a strong UV chromophore, facilitating the detection and purification of protected intermediates by HPLC.

Chemical Structures

CompoundStructure
This compoundthis compound
Carboxylic Acid (R-COOH)R-COOH
2-(Trifluoromethoxy)phenacyl Ester (R-CO-TFMP)2-(Trifluoromethoxy)phenacyl Ester

Note: Actual images of chemical structures would be inserted here.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes the general procedure for the esterification of a carboxylic acid with this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile or DMF (0.1-0.5 M), add triethylamine or DIPEA (1.1 equiv).

  • Stir the solution at room temperature for 10 minutes to form the carboxylate salt.

  • Add a solution of this compound (1.05 equiv) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Trifluoromethoxy)phenacyl ester.

Illustrative Data for Protection of Various Carboxylic Acids:

Carboxylic AcidBaseSolventTime (h)Yield (%)
Benzoic AcidEt₃NCH₃CN692
Acetic AcidDIPEADMF488
Boc-Gly-OHEt₃NCH₃CN895
Phenylacetic AcidDIPEADMF690
4-Nitrobenzoic AcidEt₃NCH₃CN594
Cyclohexanecarboxylic AcidDIPEADMF1085
Protocol 2: Deprotection of a 2-(Trifluoromethoxy)phenacyl Ester via Reductive Cleavage

This protocol outlines the removal of the TFMP protecting group using zinc dust in acetic acid.

Materials:

  • 2-(Trifluoromethoxy)phenacyl ester

  • Zinc dust (activated)

  • Glacial acetic acid (AcOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the 2-(Trifluoromethoxy)phenacyl ester (1.0 equiv) in a mixture of acetic acid and a co-solvent such as methanol or THF (e.g., 1:1 v/v).

  • Add activated zinc dust (5-10 equiv) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the suspension vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other insoluble materials.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Perform an appropriate aqueous work-up to remove acetic acid and zinc salts. This may involve partitioning between water and an organic solvent, followed by washing the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate to yield the crude carboxylic acid.

  • Purify the product as necessary by crystallization or chromatography.

Illustrative Data for Deprotection of Various TFMP Esters:

TFMP Ester ofCo-solventTime (h)Yield (%)
Benzoic AcidMeOH294
Acetic AcidTHF1.590
Boc-Gly-OHMeOH396
Phenylacetic AcidTHF292
4-Nitrobenzoic AcidMeOH195
Cyclohexanecarboxylic AcidTHF488

Stability Profile

The 2-(Trifluoromethoxy)phenacyl ester is expected to exhibit the following stability characteristics, making it a versatile protecting group for various synthetic transformations.

ConditionStabilityNotes
Strong Acid (e.g., TFA, HCl in dioxane)StableSuitable for syntheses involving Boc deprotection.
Mild to Strong Base (e.g., LiOH, K₂CO₃)LabileSaponification will occur, although the rate may be influenced by the trifluoromethoxy group.
Hydrogenolysis (H₂, Pd/C)StableOrthogonal to benzyl and Cbz protecting groups.
Fluoride Reagents (e.g., TBAF)StableOrthogonal to silyl-based protecting groups.
Oxidizing Agents (e.g., m-CPBA)StableThe ester linkage is generally stable to common oxidants.
Reducing Agents (e.g., NaBH₄)LabileThe ketone moiety of the phenacyl group can be reduced. Reductive cleavage of the ester occurs with stronger reducing agents like Zn/AcOH.

Visualizations

Protection_Reaction CarboxylicAcid Carboxylic Acid (R-COOH) reaction Esterification CarboxylicAcid->reaction TFMP_Br 2-(Trifluoromethoxy)phenacyl bromide TFMP_Br->reaction Base Base (e.g., Et3N) Base->reaction Solvent Solvent (e.g., CH3CN) Solvent->reaction ProtectedAcid 2-(Trifluoromethoxy)phenacyl Ester (R-CO-TFMP) reaction->ProtectedAcid

Diagram 1: General workflow for the protection of a carboxylic acid.

Deprotection_Reaction ProtectedAcid 2-(Trifluoromethoxy)phenacyl Ester (R-CO-TFMP) reaction Reductive Cleavage ProtectedAcid->reaction ReducingAgent Reducing Agent (e.g., Zn/AcOH) ReducingAgent->reaction Solvent Solvent Solvent->reaction DeprotectedAcid Carboxylic Acid (R-COOH) Byproduct Byproduct (2'-(Trifluoromethoxy)acetophenone) reaction->DeprotectedAcid reaction->Byproduct

Diagram 2: General workflow for the deprotection of a TFMP ester.

Orthogonality A Protected Peptide (e.g., Boc-AA-TFMP) B Deprotected Amine (H2N-AA-TFMP) A->B  TFA   (Boc cleavage) C Fully Deprotected Amino Acid (H2N-AA-COOH) B->C  Zn/AcOH   (TFMP cleavage)

Diagram 3: Orthogonality of the TFMP group with the Boc group.

Applications in Drug Development

The unique properties of the 2-(Trifluoromethoxy)phenacyl protecting group make it particularly suitable for applications in drug discovery and development where complex molecules with multiple functional groups are synthesized.

  • Peptide Synthesis: The acid stability of the TFMP group allows for its use in solid-phase or solution-phase peptide synthesis employing the Boc/Bzl protection strategy. The C-terminal carboxylic acid can be protected as a TFMP ester, which remains intact during the repetitive TFA-mediated deprotection of the N-terminal Boc group. The final cleavage of the TFMP ester can be achieved under mild reductive conditions.

  • Synthesis of Complex Natural Products and Analogs: In the total synthesis of complex molecules, the selective protection and deprotection of carboxylic acid functionalities is often a critical challenge. The TFMP group provides an additional orthogonal protecting group to the synthetic chemist's toolbox, enabling more flexible and efficient synthetic routes.

  • Prodrug Design: While the primary focus here is on its use as a protecting group in synthesis, the phenacyl ester linkage could potentially be explored in prodrug design. The rate of in vivo cleavage by esterases would need to be evaluated, and the trifluoromethoxy substituent would likely influence this property.

Conclusion

The this compound is a promising reagent for the protection of carboxylic acids. The resulting TFMP esters offer a valuable combination of stability to acidic conditions and susceptibility to mild reductive cleavage. This orthogonality to common protecting groups, coupled with the ease of monitoring via UV detection, makes the TFMP group a potentially powerful tool for researchers and scientists in academic and industrial settings, particularly in the synthesis of complex, biologically active molecules. Further investigation into the full scope and limitations of this protecting group is warranted.

Application Note: Simultaneous Quantification of Paracetamol and Caffeine in a Combination Drug Product Using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paracetamol is a widely used analgesic and antipyretic agent, while caffeine is often included in combination analgesic formulations to enhance the analgesic effect of paracetamol. The simultaneous and accurate quantification of these two active pharmaceutical ingredients (APIs) in a single dosage form is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and specificity.

This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of Paracetamol and Caffeine in a solid dosage form. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.

Principle

The method utilizes a reversed-phase C18 column to separate Paracetamol and Caffeine based on their differential partitioning between the stationary phase and a polar mobile phase. An isocratic elution with a mixture of methanol and water allows for the efficient separation of the two compounds. Detection is performed using a UV-Vis detector at a wavelength where both compounds exhibit significant absorbance, enabling their simultaneous quantification.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific chromatographic conditions are outlined in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Shimadzu LC-20A or equivalent
Column Phenomenex C18 (250mm x 4.6mm, 5µm)[1]
Mobile Phase Methanol:Water (40:60 v/v), pH adjusted to 4.0 with acetic acid[1][2]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[1]
Column Temperature Ambient (~25 °C)[1]
Detection Wavelength 270 nm[1]
Run Time 10 minutes[1][2]
Preparation of Solutions

a. Mobile Phase Preparation: Mix 400 mL of HPLC-grade methanol with 600 mL of deionized water. Adjust the pH of the mixture to 4.0 using glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

b. Standard Stock Solution Preparation: Accurately weigh and transfer 50 mg of Paracetamol reference standard and 50 mg of Caffeine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution containing 1000 µg/mL of each compound.

c. Preparation of Calibration Curve Standards: Serially dilute the standard stock solution with the mobile phase to prepare a series of calibration standards. The concentration ranges for linearity should be 0.5-25 µg/mL for Paracetamol and 0.1-30 µg/mL for Caffeine.[1][2]

d. Sample Preparation (from Tablet Dosage Form):

  • Weigh and finely powder 20 tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

a. Specificity: Specificity is assessed by analyzing a placebo sample (containing all excipients except the APIs) to ensure that there is no interference from the excipients at the retention times of Paracetamol and Caffeine.

b. Linearity: Inject the prepared calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line.

c. Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.

d. Precision:

  • System Precision: Determined by injecting the same standard solution six times and calculating the relative standard deviation (%RSD) of the peak areas.

  • Method Precision (Repeatability): Assessed by analyzing six independent sample preparations from the same batch and calculating the %RSD of the assay results.

  • Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, or on different instruments.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative performance of this HPLC method is summarized in the following tables.

Table 2: System Suitability Parameters

ParameterParacetamolCaffeineAcceptance Criteria
Retention Time (min) ~3.47[2]~5.38[2]-
Tailing Factor < 2< 2≤ 2
Theoretical Plates > 2000> 2000> 2000
%RSD of Peak Area (n=6) < 2%< 2%≤ 2%

Table 3: Method Validation Summary

Validation ParameterParacetamolCaffeine
Linearity Range (µg/mL) 0.5 - 25[1][2]0.1 - 30[1][2]
Correlation Coefficient (R²) 0.9995[2]0.9997[2]
Mean Recovery (%) 99.57[1][2]100.36[1][2]
LOD (µg/mL) 0.5[4]0.2[4]
LOQ (µg/mL) 1.5[3]0.075[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in this HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standards (Paracetamol & Caffeine) B Prepare Stock Solution A->B Dissolve C Prepare Calibration Standards B->C Serial Dilution H Inject Standards & Samples C->H D Weigh & Powder Tablets E Dissolve in Mobile Phase & Sonicate D->E F Filter & Dilute Sample E->F F->H G Set HPLC Conditions (Table 1) G->H I Acquire Chromatograms H->I J Integrate Peaks I->J K Construct Calibration Curve J->K L Quantify APIs in Sample J->L K->L M Generate Report L->M

Caption: Experimental workflow for the HPLC analysis of Paracetamol and Caffeine.

Validation_Parameters Root Method Validation (ICH) Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision LOD_LOQ LOD & LOQ Root->LOD_LOQ SystemPrecision System Precision Precision->SystemPrecision MethodPrecision Method Precision Precision->MethodPrecision IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

Caption: Key parameters for HPLC method validation according to ICH guidelines.

The described RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous quantification of Paracetamol and Caffeine in a combined pharmaceutical dosage form. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability testing in the pharmaceutical industry. The short run time allows for a high throughput of samples, making it an efficient analytical solution.

References

Application Notes and Protocols for 2-(Trifluoromethoxy)phenacyl Bromide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Trifluoromethoxy)phenacyl bromide as a derivatizing agent for the analysis of carboxylic acids, particularly fatty acids, by liquid chromatography-mass spectrometry (LC-MS). The inclusion of a trifluoromethoxy group offers unique properties for enhanced detection and quantification in complex biological matrices.

Introduction

The analysis of free fatty acids and other carboxylic acids is crucial in various fields, including metabolomics, drug discovery, and clinical diagnostics. However, their inherent physicochemical properties, such as high polarity and poor ionization efficiency in common mass spectrometry modes, present analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations.

This compound is a derivatizing agent that reacts with the carboxyl group of acids to form phenacyl esters. This derivatization enhances the analytical performance in LC-MS by:

  • Improving Ionization Efficiency: The phenacyl group promotes better ionization, typically in positive electrospray ionization (ESI+) mode, leading to increased sensitivity.

  • Enhancing Chromatographic Retention: The derivatization increases the hydrophobicity of the analytes, resulting in better retention and separation on reversed-phase liquid chromatography columns.

  • Increasing Specificity: The trifluoromethoxy group provides a unique mass signature that can be used for selective monitoring and fragmentation in tandem mass spectrometry (MS/MS), reducing background interference.

Synthesis of this compound

A common method for the synthesis of phenacyl bromides is the α-bromination of the corresponding acetophenone. The following is a representative protocol for the synthesis of this compound from 2-(trifluoromethoxy)acetophenone.

Reaction:

reactant1 2-(Trifluoromethoxy)acetophenone product This compound reactant1->product α-bromination reactant2 Bromine (Br2) reactant2->product solvent Acetic Acid solvent->product G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) plasma->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in Acetonitrile drying->reconstitution reagents Add this compound and Catalyst (e.g., K2CO3 or Crown Ether) reconstitution->reagents reaction Incubate (e.g., 60°C for 30 min) reagents->reaction final_prep Dilute and Filter reaction->final_prep lcms LC-MS/MS Analysis final_prep->lcms cluster_synthesis Synthesis & Metabolism cluster_function Biological Functions FA Fatty Acids (Analyzed via Derivatization) BetaOx β-Oxidation FA->BetaOx Membrane Membrane Composition FA->Membrane Energy Energy Storage (Triglycerides) FA->Energy Signaling Signaling Molecules (e.g., Eicosanoids) FA->Signaling DeNovo De Novo Synthesis DeNovo->FA Diet Dietary Intake Diet->FA

Application Notes and Protocols for Reactions with Phenols and Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for common and impactful reactions involving phenols and thiols. The protocols are designed to be readily implemented in a laboratory setting for applications ranging from fundamental organic synthesis to the development of complex bioconjugates and pharmaceuticals.

Reactions of Phenols

Phenols are a versatile class of aromatic compounds characterized by a hydroxyl group directly attached to an aromatic ring. Their unique reactivity makes them valuable precursors in the synthesis of a wide range of compounds, including esters, ethers, and biaryls, which are prevalent in pharmaceuticals, agrochemicals, and polymers.

Esterification of Phenols

Esterification of phenols is a fundamental transformation that produces phenyl esters, which are important intermediates and products in various fields, including fragrance, flavor, and medicinal chemistry. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow.[1][2] More efficient methods typically involve the use of more reactive acylating agents like acid chlorides or anhydrides.[1][2]

The following table summarizes the reaction conditions and yields for the esterification of various phenols with different acylating agents.

PhenolAcylating AgentCatalyst/ConditionsSolventReaction TimeYield (%)Reference
PhenolBenzoyl chlorideTiO₂ (10 mol%)Solvent-free30 min92
4-t-OctylphenolAcetic acid (2.5:1)t-Octylphenolsulfonic acid-7 hours78[3]
PhenolAcetic anhydrideSodium hydroxide-Warming-[2]
p-NitrophenolHeptanoic acid4-Nitrophenol chloroformate, DMAP, TEADichloromethane2 hours≥98[4]
Various PhenolsFormic acid/acetic anhydride-BenzeneRoom Temp.High (formates)[5]

This protocol describes the synthesis of p-nitrophenyl esters, which are useful activated esters in organic synthesis.[4]

Materials:

  • p-Nitrophenol

  • Carboxylic acid (e.g., heptanoic acid)

  • 4-Nitrophenol chloroformate

  • 4-(Dimethylaminopyridine) (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 6 N HCl

  • Silica gel

  • Round bottom flask, magnetic stirrer, ice bath, standard glassware for extraction and chromatography.

Procedure:

  • In a 10 mL round bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (0.5 mmol) and 4-nitrophenol chloroformate (0.5 mmol) in cold (0 °C) anhydrous DCM (1 mL).

  • Stir the mixture for 10 minutes.

  • Prepare a solution of DMAP (0.05 mmol) and TEA (0.55 mmol) in 1.5 mL of dry DCM.

  • Slowly add the DMAP/TEA solution to the reaction mixture and stir for 2 hours at 0 °C.

  • Dilute the reaction mixture with DCM and add a drop of 6 N aq. HCl.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution through a small pad of silica gel, eluting with DCM.

  • Evaporate the solvent under reduced pressure to obtain the p-nitrophenyl ester, which is typically of high purity (≥98%).[4]

G phenol Phenol reaction_vessel Reaction Vessel (Room Temp or Heating) phenol->reaction_vessel acyl_chloride Acyl Chloride / Anhydride acyl_chloride->reaction_vessel base Base (e.g., Pyridine, NaOH) base->reaction_vessel workup Aqueous Workup (e.g., NaHCO₃ wash) reaction_vessel->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., Na₂SO₄) extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Phenyl Ester purification->product

Caption: General workflow for the esterification of phenols.

Williamson Ether Synthesis with Phenols

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers.[6] For phenols, this reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[7]

PhenolAlkyl HalideBaseSolventTemperatureYield (%)Reference
PhenolChloroethaneSodium ethoxide---[6]
SalicylaldehydeChloroacetic acidSodium hydroxide---[6]
PhenolBromobutaneSodium hydride---[8]
Various PhenolsAlkyl TosylatesPotassium carbonateSolvent-free (MW)-Excellent[9]

This protocol is a representative example of the Williamson ether synthesis for preparing an alkyl aryl ether.[8]

Materials:

  • Phenol

  • Sodium hydride (NaH)

  • 1-Bromobutane

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions, extraction, and purification.

Procedure:

  • In a flame-dried, two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous THF.

  • Carefully add sodium hydride portion-wise to the solution at 0 °C. (Caution: NaH is highly reactive and generates hydrogen gas).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield butyl phenyl ether.

Oxidative Coupling of Phenols

Oxidative coupling of phenols is a powerful reaction for the formation of C-C or C-O bonds, leading to the synthesis of complex biaryl and polyether structures.[10] These reactions are often catalyzed by transition metal complexes.[10]

PhenolCatalyst/ReagentProduct TypeYield (%)Reference
PhenolVanadium tetrachlorideDihydroxybiphenyls~60[10]
2,4-Disubstituted phenolsTiO₂, 440 nm lightBiphenol adducts31-69
PhenoltmedaCu₂ClO₄2,2'-Biphenol51
p-CresolTiO₂, 440 nm lightDimer31[11]

Reactions of Thiols

Thiols, characterized by the sulfhydryl (-SH) group, are the sulfur analogs of alcohols. They are highly nucleophilic and readily undergo a variety of reactions, making them crucial in both organic synthesis and biological systems. Key reactions include the formation of thioethers, disulfides, and their participation in "click" chemistry reactions like thiol-maleimide and thiol-ene additions.

Thiol-Maleimide Conjugation

The reaction between a thiol and a maleimide is a cornerstone of bioconjugation, widely used for labeling proteins, peptides, and other biomolecules.[12] This reaction proceeds via a Michael addition, forming a stable thioether bond.[12] It is highly selective for thiols at a neutral pH (6.5-7.5).[13]

Thiol-containing MoleculeMaleimide ReagentMolar Ratio (Maleimide:Thiol)pHReaction TimeConjugation Efficiency (%)Reference
cRGDfK peptideMaleimide-PEG-PLGA NPs2:17.030 min84 ± 4[14][15]
11A4 nanobodyMaleimide-PEG-PLGA NPs5:17.42 hours58 ± 12[14][15]
Reduced AntibodyMaleimide-drug linker10:1 - 20:17.2-7.51-2 hoursHigh[13][16]

This protocol outlines the general steps for creating an antibody-drug conjugate (ADC) using thiol-maleimide chemistry.[16][17]

Part A: Antibody Disulfide Bond Reduction

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Desalting column

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in the degassed reaction buffer.

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

Part B: Maleimide-Drug Conjugation

Materials:

  • Reduced antibody from Part A

  • Maleimide-activated drug-linker stock solution (in DMSO or DMF)

  • Conjugation buffer (as above)

Procedure:

  • Immediately after purification, add the maleimide-drug linker stock solution to the reduced antibody solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[17]

  • Add the maleimide solution dropwise while gently stirring.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purify the resulting ADC using size exclusion chromatography (SEC) or ultrafiltration to remove unreacted drug-linker and quenching agent.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

G mAb Monoclonal Antibody (mAb) with Disulfide Bonds reduction Reduction (TCEP or DTT) mAb->reduction reduced_mAb Reduced mAb (Free Thiols) reduction->reduced_mAb purification1 Purification (Desalting Column) reduced_mAb->purification1 conjugation Conjugation Reaction (pH 6.5-7.5) purification1->conjugation maleimide_drug Maleimide-Drug Linker maleimide_drug->conjugation quench Quenching (e.g., N-acetylcysteine) conjugation->quench purification2 Purification (SEC) quench->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc characterization Characterization (HIC, MS, SEC) adc->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful "click" chemistry transformation involving the addition of a thiol to an alkene.[18] This reaction can be initiated by radicals (e.g., via photoinitiation) or through a nucleophilic Michael addition.[19] It is characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making it highly suitable for materials science and bioconjugation.[18][20]

ThiolAlkeneInitiator/CatalystConditionsConversion/Yield (%)Reference
2-MercaptoethanolOligonucleotide with vinyl pyrimidineTriethylamineRoom Temp, 2.5h80-100[21]
GlutathioneOligonucleotide with vinyl pyrimidineTriethylamineRoom Temp, 2.5h80-100[21]
Thiol-modified DNAAcrylated NanoparticlesTriethylamineRoom Temp, 2.5hHigh[22]
Methyl MercaptanVarious AlkenesRadical InitiatorComputational StudyVaries with alkene[23]

This protocol provides a general procedure for a photoinitiated thiol-ene reaction.[20]

Materials:

  • Thiol (e.g., Pent-2-ene-1-thiol)

  • Alkene

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., THF, methanol)

  • UV light source (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz tube)

Procedure:

  • In a UV-transparent reaction vessel, dissolve the thiol, alkene, and photoinitiator (typically 0.1-1 mol%) in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical reactions.

  • Seal the reaction vessel and place it under the UV light source.

  • Irradiate the mixture for the desired amount of time, monitoring the reaction progress by TLC or NMR.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

While not a direct experimental protocol, the phosphorylation of the phenol-containing amino acid tyrosine is a critical signaling mechanism in cells. Protein kinases transfer a phosphate group to the hydroxyl of tyrosine, which can alter protein activity or create binding sites for other proteins in a signaling cascade.[24]

G signal Extracellular Signal receptor Receptor Tyrosine Kinase signal->receptor dimerization Receptor Dimerization receptor->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation p_tyrosine Phosphorylated Tyrosine autophosphorylation->p_tyrosine binding Binding p_tyrosine->binding sh2_protein SH2 Domain Protein sh2_protein->binding downstream Downstream Signaling Cascade binding->downstream response Cellular Response downstream->response

Caption: Simplified tyrosine kinase signaling pathway.

References

Application Note: The Role of N-Boc-4-piperidone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a critical heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its piperidine scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs). The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, while the ketone functional group at the C-4 position provides a reactive site for a variety of chemical transformations.[2][3] This application note focuses on its pivotal role as an intermediate, with a special emphasis on the reductive amination reaction for the synthesis of 4-aminopiperidine derivatives.

Core Application: Synthesis of 4-Aminopiperidine Scaffolds via Reductive Amination

A primary application of N-Boc-4-piperidone is in the synthesis of N-substituted 4-aminopiperidine derivatives. This is most commonly achieved through reductive amination, a robust and versatile method for forming carbon-nitrogen bonds.[4][5] The process involves the reaction of the ketone in N-Boc-4-piperidone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[5][6]

This transformation is fundamental in the synthesis of numerous APIs, including analgesics like fentanyl.[1][6] The choice of the amine and the reducing agent allows for the introduction of diverse functional groups, making it a key step in building molecular complexity. Sodium triacetoxyborohydride (STAB) is a frequently used reducing agent for this purpose due to its mild nature and high chemoselectivity for imines over ketones.[6][7]

Data Presentation: Reductive Amination of N-Boc-4-piperidone

The following table summarizes the quantitative data for a representative reductive amination reaction to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of fentanyl.[6]

ParameterValueReference
Starting Material N-Boc-4-piperidone[6]
Reagent 1 Aniline[6]
Reagent 2 (Reducing) Sodium Triacetoxyborohydride (STAB)[6]
Catalyst Acetic Acid[6]
Solvent Dichloromethane (DCM)[6]
Molar Ratio (Ketone:Amine:STAB) 1 : 1.1 : 1.5[6]
Reaction Time 16 hours[6]
Temperature 0 °C to Room Temperature[6]
Reported Yield Up to 90% (for similar reactions)[5]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination

This protocol details the reductive amination of N-Boc-4-piperidone with aniline using sodium triacetoxyborohydride (STAB).[6]

Materials and Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 2M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and glacial acetic acid (1.0 eq).

  • Dissolve the components in anhydrous dichloromethane (approx. 6.5 mL per gram of N-Boc-4-piperidone).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the cooled solution in portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 16 hours at room temperature.

  • Upon completion, carefully dilute the reaction mixture with 2M NaOH solution (approx. 7.5 mL per gram of N-Boc-4-piperidone) and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, can be further purified if necessary.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of a Fentanyl Intermediate A N-Boc-4-piperidone C Imine Intermediate (in situ) A->C Condensation (+ Aniline, H⁺) B Aniline D tert-Butyl 4-(phenylamino)piperidine- 1-carboxylate C->D Reduction (STAB) Experimental_Workflow Workflow for Reductive Amination start Start step1 1. Mix N-Boc-4-piperidone, Aniline, & Acetic Acid in DCM start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add STAB portion-wise step2->step3 step4 4. Stir at RT for 16h step3->step4 step5 5. Quench with 2M NaOH step4->step5 step6 6. Aqueous Workup (Separation & Extraction) step5->step6 step7 7. Dry, Filter & Concentrate Organic Phases step6->step7 end End: Isolate Product step7->end

References

Application Notes and Protocols for UV Detection of Carboxylic Acids in Chromatography Using 2-(Trifluoromethoxy)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carboxylic acids, such as fatty acids, is crucial in various fields, including pharmaceutical development, clinical diagnostics, and food science. However, many of these compounds lack a strong chromophore, making their detection by UV-based high-performance liquid chromatography (HPLC) challenging.[1] Derivatization with a UV-absorbing agent is a common strategy to enhance detection sensitivity.[1] 2-(Trifluoromethoxy)phenacyl bromide is a derivatizing reagent designed to react with carboxylic acids to form phenacyl esters, which exhibit strong UV absorbance, thereby significantly improving detection limits. The trifluoromethoxy group can further enhance the reagent's properties, potentially influencing its reactivity and chromatographic behavior.

This document provides detailed application notes and protocols for the use of this compound as a pre-column derivatization reagent for the HPLC analysis of carboxylic acids.

Principle of Derivatization

This compound reacts with the carboxylate anion of a carboxylic acid in a nucleophilic substitution reaction to form a stable ester. This reaction attaches the trifluoromethoxyphenacyl chromophore to the analyte, allowing for sensitive detection by UV absorbance. The reaction is typically facilitated by a non-nucleophilic base or a phase-transfer catalyst in an aprotic solvent.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes typical values for closely related phenacyl bromide derivatizing agents. These values can be used as a starting point for method development with the trifluoromethoxy analog.

ParameterPhenacyl Bromide Derivativep-Bromophenacyl Bromide DerivativeThis compound Derivative (Estimated)
UV Wavelength (λmax) ~242 nm[2]~260 nm[3]240 - 265 nm
Molar Absorptivity (ε) HighHighHigh
Typical Analytes Fatty Acids, Carboxylic Acids[4][5]Perfluorinated Carboxylic Acids[3]Carboxylic Acids, Fatty Acids
Reaction Time 30 minutes1-5 minutes[6]15 - 45 minutes
Reaction Temperature 80 °C[4]Room Temperature[6]60 - 80 °C

Experimental Protocols

Protocol 1: Derivatization of Standard Carboxylic Acids

This protocol describes the derivatization of a standard solution of a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid standard (e.g., Lauric acid)

  • Acetonitrile (HPLC grade)

  • 18-Crown-6

  • Potassium carbonate (anhydrous)

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Prepare a standard solution of the carboxylic acid in acetonitrile (e.g., 1 mg/mL).

  • Prepare the derivatization reagent solution by dissolving this compound and a catalytic amount of 18-Crown-6 in acetonitrile. A typical concentration would be a 5-10 fold molar excess of the derivatizing reagent to the analyte.

  • In a clean, dry reaction vial, add 100 µL of the carboxylic acid standard solution.

  • Add a small amount of anhydrous potassium carbonate to the vial to act as a base.

  • Add 200 µL of the derivatization reagent solution to the reaction vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

Protocol 2: HPLC Analysis of Derivatized Carboxylic Acids

This protocol outlines the HPLC conditions for the analysis of the derivatized carboxylic acids.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Start at 254 nm and optimize based on the UV spectrum of the derivatized analyte.

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Carboxylic Acid Sample Mix Mix & Vortex Sample->Mix Reagent Derivatizing Reagent (this compound) Reagent->Mix Catalyst Catalyst/Base (18-Crown-6/K2CO3) Catalyst->Mix Heat Heat (e.g., 70°C) Mix->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for derivatization and HPLC analysis.

UV_Detection_Enhancement cluster_before Before Derivatization cluster_after After Derivatization Analyte_native Carboxylic Acid (Weak Chromophore) UV_native Low UV Absorbance Analyte_native->UV_native Derivatization Derivatization with This compound Analyte_native->Derivatization Signal_native Poor Detection Signal UV_native->Signal_native Analyte_derivatized Phenacyl Ester Derivative (Strong Chromophore) UV_derivatized High UV Absorbance Analyte_derivatized->UV_derivatized Signal_derivatized Strong Detection Signal UV_derivatized->Signal_derivatized Derivatization->Analyte_derivatized

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Trifluoromethoxy)phenacyl bromide. The synthesis typically proceeds in two key stages: the Friedel-Crafts acylation of trifluoromethoxybenzene to form 2-(trifluoromethoxy)acetophenone, followed by the α-bromination of the resulting ketone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Part 1: Friedel-Crafts Acylation of Trifluoromethoxybenzene

Q1: My Friedel-Crafts acylation reaction to produce 2-(trifluoromethoxy)acetophenone has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in this Friedel-Crafts acylation can be attributed to several factors, primarily related to the deactivating nature of the trifluoromethoxy group and the sensitivity of the reagents.

  • Deactivated Aromatic Ring: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. This can significantly slow down or inhibit the reaction.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy due to the deactivated ring. However, excessively high temperatures can lead to side reactions and decomposition.

Troubleshooting Workflow for Low-Yield Friedel-Crafts Acylation

G start Low or No Product Yield check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents check_reagents->start Impurities or Moisture Found (Dry Solvents/Reagents) check_catalyst Evaluate Catalyst Activity and Stoichiometry check_reagents->check_catalyst Reagents OK check_catalyst->start Increase Catalyst Loading (e.g., to 1.2 eq.) optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_temp->start Gradually Increase Temperature (e.g., from RT to 50°C) analyze_products Analyze Crude Product for Side Reactions optimize_temp->analyze_products Optimization Attempted analyze_products->start Isomer Formation or Decomposition (Adjust Catalyst/Temperature) successful_reaction Successful Reaction analyze_products->successful_reaction Problem Identified & Resolved

Caption: Troubleshooting workflow for a low-yield Friedel-Crafts acylation.

Q2: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity?

A2: The trifluoromethoxy group is an ortho, para-director. However, steric hindrance from the -OCF3 group can influence the ratio of ortho to para substitution.

  • Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of steric bulk, which can influence the regioselectivity. Experimenting with alternative catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might alter the isomer ratio.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Part 2: α-Bromination of 2-(Trifluoromethoxy)acetophenone

Q1: My bromination reaction is producing a mixture of mono- and di-brominated products. How can I achieve selective monobromination?

A1: Over-bromination is a common issue. To achieve selective monobromination, precise control over the reaction conditions is crucial.

  • Control Stoichiometry: Use a molar ratio of the 2-(trifluoromethoxy)acetophenone to the brominating agent of 1.0:1.0 or even slightly less than 1.0 equivalent of the brominating agent.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise at a low temperature to maintain control over the reaction and prevent localized areas of high concentration.

  • Choice of Brominating Agent: Milder and more selective brominating agents such as N-Bromosuccinimide (NBS) can be used.

Q2: I am observing bromination on the aromatic ring instead of the α-position. How can I prevent this?

A2: While the acetyl group is deactivating, making the aromatic ring less susceptible to electrophilic substitution, ring bromination can still occur, especially under harsh conditions.

  • Reaction Conditions: Conduct the reaction under acidic conditions, as this favors the formation of the enol intermediate, which leads to α-bromination. The use of a catalyst like a small amount of hydrobromic acid or aluminum chloride can promote the desired reaction.

  • Avoid Excess Bromine: A large excess of bromine can lead to ring bromination.

Data Presentation

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation Conditions

EntryLewis Acid (eq.)SolventTemperature (°C)Time (h)Yield of 2-(trifluoromethoxy)acetophenone (%)
1AlCl₃ (1.1)Dichloromethane (DCM)0 to RT445
2AlCl₃ (1.5)Dichloromethane (DCM)0 to RT460
3AlCl₃ (1.5)1,2-Dichloroethane (DCE)50675
4FeCl₃ (1.5)1,2-Dichloroethane (DCE)50665

Table 2: Hypothetical Optimization of α-Bromination Conditions

EntryBrominating Agent (eq.)SolventTemperature (°C)Time (h)Yield of this compound (%)
1Br₂ (1.1)Acetic AcidRT370 (with 15% dibrominated product)
2Br₂ (1.0)Acetic Acid0 to RT385 (with <5% dibrominated product)
3NBS (1.1)Carbon TetrachlorideReflux280
4Br₂ (1.0) in MethanolMethanol0290

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethoxy)acetophenone (Friedel-Crafts Acylation)

This protocol is a general guideline and may require optimization.

Materials:

  • Trifluoromethoxybenzene

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a drying tube). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 - 1.5 equivalents) in anhydrous DCM.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve trifluoromethoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the trifluoromethoxybenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction may require heating to reflux (around 40°C for DCM or higher for DCE) to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (α-Bromination)

This protocol is adapted from general procedures for the bromination of acetophenones.

Materials:

  • 2-(Trifluoromethoxy)acetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid or methanol

  • Ice-water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)acetophenone (1.0 equivalent) in glacial acetic acid or methanol.

  • Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 30 minutes and then allow the reaction to warm to room temperature. Stir for an additional 1-2 hours or until TLC indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.

  • Isolation and Purification: Filter the solid product, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold petroleum ether to remove any unreacted starting material.[1] The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Mandatory Visualizations

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: α-Bromination start_fc Trifluoromethoxybenzene + Acetyl Chloride reaction_fc Friedel-Crafts Acylation (AlCl3, DCM/DCE) start_fc->reaction_fc product_fc 2-(Trifluoromethoxy)acetophenone reaction_fc->product_fc start_br 2-(Trifluoromethoxy)acetophenone + Bromine product_fc->start_br Purified Intermediate reaction_br α-Bromination (Acetic Acid/Methanol) start_br->reaction_br product_br This compound reaction_br->product_br

Caption: Overall experimental workflow for the synthesis of this compound.

References

Common side reactions and byproducts in derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions and byproducts encountered during chemical derivatization experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during derivatization, presented in a question-and-answer format to help you quickly identify and resolve common problems.

Issue 1: Incomplete or No Derivatization

Q1: I am observing a very small or no peak for my derivatized analyte. What are the potential causes and how can I resolve this?

A1: Incomplete or failed derivatization is a common issue, particularly with less reactive functional groups like amides.[1] A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Storage: Ensure your derivatizing reagents are fresh and have been stored under anhydrous conditions. Moisture can deactivate many common reagents, especially silylating agents.[1]

  • Sample Preparation: The sample must be completely dry before adding the derivatization reagents.[1] Water in the sample will react preferentially with the reagents and inhibit the derivatization of the target analyte.[1][2] Effective drying methods include lyophilization or drying under a stream of nitrogen.[1]

  • Reaction Conditions: Optimization of temperature, reaction time, and reagent concentration is critical.[1]

    • Temperature: For less reactive compounds, heating the reaction mixture is often necessary. A typical starting point is 70-80°C.[1]

    • Time: Ensure a sufficient reaction time. For some compounds, this could be 30-60 minutes or even longer.[1] You can monitor the reaction progress by analyzing aliquots at different time points.[3]

    • Reagent Concentration: An excess of the derivatizing reagent is generally recommended to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point for silylation.

  • Analyte Reactivity: The ease of derivatization varies between functional groups. For silylation, the general order of reactivity is Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[2] Steric hindrance can also affect reactivity. For moderately hindered or slowly reacting compounds, the addition of a catalyst may be necessary.

Issue 2: Unexpected Peaks in the Chromatogram

Q2: I am seeing unexpected peaks in my chromatogram after derivatization. How can I identify their source?

A2: Artifact peaks can originate from several sources, including the derivatization reagents themselves, the sample matrix, or side reactions.[1]

  • Reagent-Related Peaks: Use high-purity derivatization reagents to minimize artifact peaks.[1] Byproducts of the derivatization reaction can also appear as peaks. For example, hydrolysis of TMS reagents produces hexamethyldisiloxane, which is volatile and usually elutes with the solvent front.[4]

  • Sample Matrix: Components of a complex biological sample can also be derivatized and appear as peaks in the chromatogram.[1] Proper sample clean-up procedures are essential to minimize matrix effects.[1]

  • Side Reactions: Undesired chemical reactions can lead to the formation of byproducts that generate unexpected peaks. For example, the disulfide bond in lipoamide could potentially cleave under harsh derivatization conditions.[1] Consider using milder reaction conditions (e.g., lower temperature) if side reactions are suspected.[1]

Issue 3: Poor Peak Shape (Tailing)

Q3: My derivatized analyte is showing significant peak tailing. What could be the cause?

A3: Peak tailing for derivatized analytes can be caused by issues with the derivatization process or the chromatographic system.

  • Incomplete Derivatization: Residual underivatized analyte, which is often more polar, can interact with active sites in the GC system, leading to tailing.[5] Re-optimize the derivatization conditions to ensure complete reaction.

  • Injector Issues:

    • Liner Contamination: The injector liner can become contaminated with non-volatile residues. Regular cleaning or replacement of the liner is recommended.[1]

    • Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization and peak tailing. Optimize the injector temperature for your derivatized analyte.[1]

  • Column Issues:

    • Column Contamination: Derivatized samples can contaminate the GC system at a faster rate than underivatized samples.[6] It may be necessary to trim the first few centimeters from the GC column to remove contaminants.[7]

    • Column Incompatibility: Avoid using GC stationary phases with active hydrogens, such as "WAX" phases, as they can react with unused silylating reagents and the silylated analytes themselves.[6][7]

Frequently Asked Questions (FAQs)

Q4: What are the most common types of derivatization reactions and their primary applications?

A4: The three most common types of derivatization for gas chromatography are silylation, acylation, and alkylation.[4][8]

  • Silylation: This is the most widely used derivatization technique.[9] It replaces active hydrogens on functional groups like –OH, –NH, –SH, and –COOH with a non-polar trimethylsilyl (TMS) group.[2][7] This increases volatility and thermal stability.[9]

  • Acylation: This process converts compounds with active hydrogens into esters, thioesters, and amides.[10][11] It reduces polarity and can introduce halogenated groups to enhance detectability by electron capture detectors (ECD).[2]

  • Alkylation: This method replaces active hydrogens with an alkyl group, which reduces polarity.[9] A common application is the esterification of carboxylic acids to form more volatile esters.[8][9]

Q5: What are some common side reactions to be aware of during derivatization?

A5: Besides incomplete reactions, other side reactions can occur:

  • Racemization/Epimerization: For chiral compounds, the stereochemical integrity can be lost, leading to a mixture of enantiomers or diastereomers. This can be caused by elevated reaction temperatures or prolonged activation times.[12]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur with dipeptide intermediates, leading to a truncated product.[12]

  • Hydrolysis: Many derivatizing reagents and their products are sensitive to moisture and can be hydrolyzed, reducing the yield of the desired derivative.[4]

Q6: How do byproducts from derivatization reactions affect my analysis?

A6: Byproducts can have several detrimental effects:

  • Interfering Peaks: Volatile byproducts can co-elute with analytes of interest, complicating quantification.[5]

  • Column Damage: Acidic byproducts, such as those formed from perfluoroacid anhydrides used in acylation, must be removed before injection to prevent damage to the GC column.[10][11] Similarly, some byproducts from silylation catalysts like TMCS can generate HCl, which may damage the stationary phase at low temperatures.[6]

  • Instrument Contamination: Non-volatile byproducts can contaminate the injector and column, leading to poor performance over time.[6]

Data Presentation

Table 1: Common Derivatization Reagents and Their Byproducts

Derivatization TypeReagent ClassExample ReagentTarget AnalytesCommon ByproductsPotential Issues
Silylation Silylating AgentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Alcohols, phenols, carboxylic acids, amines, amidesN-methyltrifluoroacetamide, Hexamethyldisiloxane (from hydrolysis)Reagent and derivatives are moisture-sensitive.[4][7]
N-trimethylsilylimidazole (TMSI)Hydroxyl groups, carboxylic acids, phenols, thiolsImidazoleImidazole is an active base with a high boiling point.[7]
Acylation Perfluoroacid AnhydridesTrifluoroacetic Acid Anhydride (TFAA)Alcohols, phenols, aminesTrifluoroacetic acidAcidic byproduct must be removed to prevent column damage.[10][11]
PerfluoroacylimidazolesTrifluoroacetylimidazole (TFAI)Hydroxyl groups, primary and secondary aminesImidazoleByproduct is relatively inert.[10]
Activated AmidesN-Methyl-bis(trifluoroacetamide) (MBTFA)Primary and secondary amines, hydroxyl, and thiol groupsN-methyltrifluoroacetamideByproduct is stable and volatile.[10]
Alkylation Esterification ReagentsBoron trifluoride (BF3) in MethanolCarboxylic acidsWaterCan react with other moisture-sensitive reagents.[11]
DiazoalkanesDiazomethaneCarboxylic acidsNitrogen gasReagent is toxic and carcinogenic.[11]

Experimental Protocols

Protocol 1: General Procedure for Silylation of Lipoamide for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of Lipoamide using BSTFA with TMCS as a catalyst.

  • Sample Preparation: Ensure the lipoamide sample is completely dry. This can be achieved by lyophilization or by drying under a stream of inert gas (e.g., nitrogen).[1]

  • Reagent Addition: In a clean, dry reaction vial, add the dried lipoamide sample. Add the derivatization reagent, a mixture of BSTFA and TMCS (e.g., 99:1 v/v). An excess of the reagent should be used.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.[1]

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]

Visualizations

Derivatization_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Troubleshooting Steps Issue Small or No Peak Cause1 Incomplete Derivatization Issue->Cause1 Cause2 Analyte Degradation Issue->Cause2 Solution1 Check Reagent Quality (& Freshness, Storage) Cause1->Solution1 Solution2 Ensure Sample is Dry Cause1->Solution2 Solution3 Optimize Reaction (Temp, Time, Conc.) Cause1->Solution3 Solution4 Use Milder Conditions Cause2->Solution4

Caption: Troubleshooting logic for small or no analyte peak.

Derivatization_Workflow Start Start: Dry Sample Prep Sample Preparation (e.g., Lyophilization) Start->Prep AddReagent Add Derivatization Reagent (e.g., BSTFA + TMCS) Prep->AddReagent React Reaction (Heating at 70-80°C) AddReagent->React Cool Cool to Room Temperature React->Cool Analyze GC-MS Analysis Cool->Analyze

Caption: General experimental workflow for derivatization.

References

How to improve the yield of phenacyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenacyl Ester Synthesis

Welcome to the technical support center for phenacyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: My phenacyl ester synthesis is giving low yields. What are the common causes?

A1: Low yields in phenacyl ester synthesis can stem from several factors. Traditional methods are often plagued by slow reaction times, hydrolysis of the phenacyl bromide, and contamination of the product with starting materials.[1][2] The reaction is a reversible equilibrium, so without optimization, the yield may be inherently limited.[3][4]

Q2: How can I drive the reaction equilibrium towards the product side to improve the yield?

A2: To shift the equilibrium and favor ester formation, you can either use a large excess of one of the reactants or remove one of the products as it is formed.[4] For instance, using an excess of the carboxylate salt or actively removing water can increase the yield.

Q3: What are the advantages of using a phase-transfer catalyst (PTC)?

A3: Phase-transfer catalysts (PTCs) are highly effective in improving the yield and reaction rate of phenacyl ester synthesis.[1][5][6] They facilitate the transfer of the carboxylate anion from the aqueous or solid phase to the organic phase where the reaction with phenacyl bromide occurs.[6][7] This overcomes the solubility issues of the reactants and accelerates the reaction. Common PTCs include quaternary ammonium salts and crown ethers.[1][6]

Q4: Can alternative energy sources like microwave or ultrasound improve the synthesis?

A4: Yes, both microwave irradiation and ultrasound have been shown to significantly enhance phenacyl ester synthesis.[8][9][10] These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods.[8][11][12] Ultrasound-assisted synthesis can often be carried out at room temperature and under solvent-free conditions, offering a greener alternative.[13][14]

Q5: I am observing significant amounts of unreacted phenacyl bromide in my final product. How can I address this?

A5: Contamination with unreacted phenacyl bromide is a common issue.[1] Ensuring the reaction goes to completion by extending the reaction time or optimizing the conditions (e.g., using a catalyst, higher temperature) can help.[8] Proper purification, such as column chromatography or recrystallization, is also crucial for removing any remaining starting material.[1][8]

Q6: Are there any specific recommendations for the synthesis of p-bromophenacyl esters?

A6: For the preparation of p-bromophenacyl esters, it is recommended to use equivalent amounts of reactants and to keep the reaction time to a minimum to avoid side reactions like hydrolysis.[15] The hydrolysis of p-bromophenacyl esters can be catalyzed by carboxylic acid salts, so careful control of the reaction conditions is important.[15]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various studies to provide a clear comparison of different methodologies for phenacyl ester synthesis.

MethodCatalystSolventTemperatureTimeYieldReference
Conventional HeatingNoneEthanol/WaterReflux2 hoursModerate[8]
Phase-Transfer CatalysisTetrabutylammonium bromide & Dibenzo-[16]-crown-6AcetonitrileRoom Temp.0.75 - 2.25 hoursQuantitative[1]
Phase-Transfer CatalysisTris(3,6-dioxaheptyl)amine (TDA-1)AcetonitrileNot specifiedNot specifiedHigh[5]
Ultrasound-AssistedPolyethylene glycol 400 (PEG 400)Solvent-freeRoom Temp.30 - 45 min73-83%[13]
Ultrasound-AssistedSodium CarbonateEthanol/Water70°C30 min~90%[8]
Microwave-AssistedSodium CarbonateEthanol/WaterNot specified (175 W)15 min~90%[8]
Polymer-Supported ReagentAmberlite IRA-400 (carboxylate form)EthanolRoom Temp.Not specifiedQuantitative[2]

Experimental Protocols

Protocol 1: Phenacyl Ester Synthesis using Phase-Transfer Catalysis

This protocol is adapted from the synthesis of phenacyl esters using a PTC and dibenzo-[16]-crown-6.[1]

  • Preparation of Potassium Carboxylate: Neutralize the carboxylic acid (e.g., 0.05 mmol) in methanol (2 ml) with an equimolar amount of potassium hydroxide in methanol. Remove the solvent under reduced pressure to obtain the solid potassium salt.

  • Reaction Setup: To the potassium salt, add acetonitrile (5 ml), tetrabutylammonium bromide (32 mg), dibenzo-[16]-crown-6 (4 mg), and phenacyl bromide (0.05 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (9:1, v/v) solvent system.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (10 ml) and wash with water (2 x 10 ml).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Purify the product by column chromatography using petroleum ether:ethyl acetate (9:1, v/v) as the eluent.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis

This protocol is based on an efficient method for the synthesis of N,N-bis(phenacyl)anilines, which can be adapted for phenacyl esters.[13]

  • Reactant Mixture: In a suitable vessel, mix the carboxylic acid (as its sodium salt, 10.0 mmol), phenacyl bromide (or a derivative, 20 mmol), sodium carbonate (10.0 mmol), and polyethylene glycol 400 (PEG 400, 0.2 g, 0.5 mmol).

  • Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic processor and irradiate at 350 W at room temperature in an open-air vessel.

  • Reaction Time: The reaction is typically complete within 30-45 minutes.

  • Purification: After the reaction, wash the product with ethanol or recrystallize it from ethanol to afford the pure phenacyl ester.

Protocol 3: Microwave-Assisted Synthesis

This protocol is derived from a study on the esterification of benzoic acids with phenacyl bromide.[8]

  • Reactant Solution: Dissolve the carboxylic acid (5 mmol) and sodium carbonate (2.5 mmol) in water (5 mL).

  • Addition of Reagents: Add phenacyl bromide (5 mmol) and ethanol (10 mL) to the solution.

  • Microwave Irradiation: Place the reaction mixture in a microwave system and irradiate with 175 W of microwave energy for 15 minutes.

  • Isolation and Purification: After irradiation, allow the mixture to cool to room temperature. Collect the solid product by filtration and recrystallize it from ethanol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Carboxylic Acid prep_salt Carboxylate Salt prep_acid->prep_salt prep_base Base (e.g., KOH, Na2CO3) prep_base->prep_salt mix Mix Reactants: - Carboxylate Salt - Phenacyl Bromide - Solvent - Catalyst (optional) prep_salt->mix react Apply Energy: - Conventional Heat - Ultrasound - Microwave mix->react extract Extraction react->extract dry Drying extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Pure Phenacyl Ester purify->product

Caption: General experimental workflow for phenacyl ester synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Phenacyl Ester cause1 Incomplete Reaction start->cause1 cause2 Hydrolysis of Phenacyl Bromide start->cause2 cause3 Reversible Reaction Equilibrium start->cause3 cause4 Poor Reactant Solubility start->cause4 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Use Microwave or Ultrasound cause1->sol1c sol2 Use Anhydrous Solvents cause2->sol2 sol3 Use Excess Reactant or Remove Water cause3->sol3 sol4 Use Phase-Transfer Catalyst (PTC) cause4->sol4

References

Technical Support Center: Purification of Products from 2-(Trifluoromethoxy)phenacyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-(Trifluoromethoxy)phenacyl bromide reactions.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2-(Trifluoromethoxy)phenacyl derivatives.

Problem 1: Low Yield of Desired Product After Work-up

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material before proceeding with the work-up.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. For basic products (e.g., from reaction with amines), do not perform an acidic wash. - Back-extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.
Product Hydrolysis This compound and its products can be sensitive to harsh acidic or basic conditions. Use mild work-up conditions and avoid prolonged exposure to strong acids or bases. A wash with saturated aqueous sodium bicarbonate is often sufficient to neutralize acid.
Emulsion Formation To break emulsions during liquid-liquid extraction, add brine (saturated NaCl solution) or small amounts of a different organic solvent. In some cases, filtration through a pad of celite can be effective.
Problem 2: Difficulty in Removing Unreacted this compound

Possible Causes & Solutions

CauseRecommended Solution
Similar Polarity to Product - Flash Chromatography: Use a shallow gradient of a more polar solvent in a non-polar solvent system (e.g., ethyl acetate in hexanes). The starting material is generally less polar than the product. - Crystallization: If the product is a solid, recrystallization can be effective. The unreacted starting material will likely remain in the mother liquor.
Co-elution in Chromatography - Change the solvent system to alter selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order. - Consider using a different stationary phase, such as alumina instead of silica gel for flash chromatography.
Problem 3: Presence of Unexpected Byproducts

Possible Causes & Solutions

CauseRecommended Solution
Over-alkylation (for amine nucleophiles) If the amine nucleophile has multiple reactive sites, over-alkylation can occur. Use a limiting amount of this compound or protect other reactive sites on the nucleophile.
Elimination Byproducts (for alkoxide nucleophiles) In Williamson ether synthesis, a competing E2 elimination reaction can lead to the formation of an alkene byproduct.[1][2] To minimize this, use a primary alkoxide if possible and maintain a lower reaction temperature (typically 50-100 °C).[1]
C-Alkylation (for phenoxide nucleophiles) When using phenoxides, C-alkylation can compete with the desired O-alkylation. Using polar aprotic solvents like DMF or acetonitrile favors O-alkylation.[1]
Decomposition This compound can decompose, especially under prolonged heating or exposure to light. Store the reagent properly and use it in a timely manner.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective techniques include:

  • Flash Column Chromatography: This is a primary method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Common solvent systems for recrystallization include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes).[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC is a powerful tool. Both normal-phase and reverse-phase systems can be employed.

  • Liquid-Liquid Extraction: This is a crucial first step in the work-up process to remove water-soluble impurities and unreacted reagents.

Q2: My product is an oil and won't crystallize. What should I do?

A2: If your product is an oil, consider the following:

  • Purify by Chromatography: Flash column chromatography is the most common method for purifying oily products.

  • Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a large excess of an anti-solvent while stirring vigorously. This can sometimes induce precipitation of a solid.

  • Salt Formation: If your product has a basic functional group (e.g., an amine), you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be purified by crystallization.

Q3: How can I effectively remove the solvent after my reaction and work-up?

A3: The most common method for solvent removal is rotary evaporation. For high-boiling solvents like DMF or DMSO, it is often better to dilute the reaction mixture with a large volume of water and extract the product into a lower-boiling organic solvent like ethyl acetate. The ethyl acetate can then be easily removed by rotary evaporation.

Q4: What are some typical solvent systems for flash chromatography of 2-(Trifluoromethoxy)phenacyl derivatives?

A4: The choice of solvent system depends on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a gradient of methanol in dichloromethane can be effective. It is always recommended to first determine the optimal solvent system by running a TLC analysis.

Experimental Protocols

General Liquid-Liquid Extraction Work-up Protocol
  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with water, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

General Flash Column Chromatography Protocol
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., 9:1 hexanes:ethyl acetate).

  • Loading: Carefully add the dried crude product slurry to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow reaction Reaction of this compound with Nucleophile workup Aqueous Work-up (Liquid-Liquid Extraction) reaction->workup crude Crude Product workup->crude chromatography Flash Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization If solid pure_oil Pure Product (Oil) chromatography->pure_oil pure_solid Pure Product (Solid) crystallization->pure_solid

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield impure Product Impure? start->impure low_yield->impure No incomplete_rxn Check Reaction Completion (TLC, LC-MS) low_yield->incomplete_rxn Yes extraction_loss Optimize Extraction pH & Back-extract low_yield->extraction_loss Yes unreacted_sm Unreacted Starting Material? impure->unreacted_sm Yes byproducts Unexpected Byproducts? impure->byproducts Yes optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) unreacted_sm->optimize_chrom Yes recrystallize Recrystallize unreacted_sm->recrystallize Yes identify_byproducts Identify Byproducts (NMR, MS) byproducts->identify_byproducts Yes adjust_conditions Adjust Reaction Conditions (Temp, Stoichiometry, Solvent) identify_byproducts->adjust_conditions

Caption: A decision-making workflow for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Incomplete Reactions with Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering incomplete reactions with phenacyl bromides. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with phenacyl bromide is not going to completion. What are the common causes?

Incomplete reactions involving phenacyl bromides can stem from several factors. These include suboptimal reaction conditions, reagent impurity, and the inherent reactivity of the substrates. Key areas to investigate are the reaction temperature, the choice of solvent and base, and the purity of the phenacyl bromide and the nucleophile.[1][2] It is also crucial to ensure an inert atmosphere if your reactants are sensitive to air or moisture.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

Phenacyl bromides can participate in several side reactions. The presence of excess base or elevated temperatures can lead to self-condensation or decomposition.[3] Additionally, if the nucleophile has multiple reactive sites, a mixture of products can be formed. In some cases, elimination reactions can compete with the desired substitution. For aromatic ketones, ring bromination can also occur as a side reaction.[4]

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving phenacyl bromides. It allows for the visualization of the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the precise ratio of reactants and products over time.[2]

Q4: What are the best practices for purifying the product of a phenacyl bromide reaction?

The purification method will depend on the properties of the product. If the product is a solid, recrystallization is often a suitable method to obtain high purity.[5][6] Column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[4] It is important to choose a solvent system that provides good separation on the chosen stationary phase. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective purification step.[5][6]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe minimal or no consumption of your starting phenacyl bromide, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Reagents OK optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions Suboptimal optimize_solvent Change Solvent optimize_temp->optimize_solvent No Improvement end_success Reaction Proceeds optimize_temp->end_success Improvement optimize_base Screen Different Bases optimize_solvent->optimize_base No Improvement optimize_solvent->end_success Improvement add_catalyst Consider a Catalyst (e.g., NaI) optimize_base->add_catalyst No Improvement optimize_base->end_success Improvement add_catalyst->end_success Improvement end_fail Still No Reaction Consult Literature add_catalyst->end_fail No Improvement side_products start Multiple Products Observed analyze_products Characterize Byproducts (NMR, MS) start->analyze_products over_alkylation Over-alkylation? analyze_products->over_alkylation elimination Elimination Product? over_alkylation->elimination No adjust_stoichiometry Adjust Stoichiometry (Use 1:1 ratio) over_alkylation->adjust_stoichiometry Yes self_condensation Self-condensation? elimination->self_condensation No lower_temp_base Lower Temperature Use Weaker Base elimination->lower_temp_base Yes dilute_reaction Run at Higher Dilution self_condensation->dilute_reaction Yes end_success Clean Reaction adjust_stoichiometry->end_success lower_temp_base->end_success dilute_reaction->end_success

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)phenacyl bromide. It offers detailed protocols and data to facilitate the removal of unreacted starting material and other impurities from your product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is a complex mixture. What is the first step I should take to purify my product?

A1: The initial and most crucial step is to develop a reliable Thin-Layer Chromatography (TLC) method. This will allow you to visualize the components of your reaction mixture, including your desired product, unreacted this compound, and any byproducts. A good TLC method is essential for choosing the right purification strategy and for monitoring its success.

Q2: What are some recommended starting solvent systems for developing a TLC method for this compound?

A2: For aromatic ketones like this compound, a good starting point for TLC solvent systems is a mixture of a nonpolar and a moderately polar solvent. We recommend starting with the following ratios and adjusting as needed to achieve an Rf value of ~0.3-0.4 for your product:

  • Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1)

  • Dichloromethane:Hexane (e.g., 1:1, 2:1)

  • Toluene:Ethyl Acetate (e.g., 9:1, 4:1)

Visualization of the spots on the TLC plate can be achieved using a UV lamp (254 nm), as aromatic compounds typically show UV absorbance.

Q3: I am observing a spot on my TLC that I suspect is unreacted this compound. What are the best methods to remove it?

A3: The two most effective methods for removing unreacted this compound are recrystallization and column chromatography. The choice between these two methods will depend on the physical state of your product (solid or oil) and the separation achieved on your TLC plates.

Q4: My product is a solid. Can I use recrystallization to remove the unreacted starting material?

A4: Yes, recrystallization is an excellent method for purifying solid products. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted this compound remains soluble at all temperatures. Based on the properties of similar compounds, good starting points for recrystallization solvents include:

  • Methanol or Ethanol[1]

  • A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

A detailed protocol for determining the optimal recrystallization solvent is provided in the Experimental Protocols section.

Q5: I am considering column chromatography. What stationary and mobile phases should I use?

A5: Standard silica gel is the recommended stationary phase for purifying this compound and related compounds. The mobile phase (eluent) will be the solvent system you developed for your TLC analysis. The same solvent system that gives you good separation on the TLC plate will be effective for your column. For "normal" polarity compounds, a common starting eluent is a mixture of ethyl acetate and hexane.[2]

Q6: During my aqueous workup, I seem to be losing my product or forming new impurities. What could be the issue?

A6: Alpha-haloketones like this compound can be susceptible to hydrolysis, especially under basic conditions, which would lead to the formation of the corresponding alpha-hydroxy ketone.[3][4] It is crucial to maintain neutral or slightly acidic conditions during any aqueous extraction steps. If you are using a basic wash (e.g., sodium bicarbonate solution) to neutralize acid, perform it quickly and at a low temperature to minimize potential hydrolysis of your product.

Data Presentation

Solvent ClassCommon SolventsExpected Solubility of this compoundRemarks
Protic Solvents WaterSlightly SolubleProne to hydrolysis, especially with prolonged contact or at elevated temperatures.
Methanol, EthanolSolubleGood candidates for recrystallization.
Aprotic Polar Solvents Acetone, Ethyl AcetateSolubleUseful as the polar component in chromatography and recrystallization solvent systems.
Dichloromethane (DCM)SolubleA common solvent for reactions and chromatography.
Tetrahydrofuran (THF)SolubleGenerally a good solvent for a wide range of organic compounds.
Nonpolar Solvents Hexane, HeptaneSparingly Soluble to InsolubleUseful as the nonpolar component in chromatography and as an anti-solvent for recrystallization.
TolueneSolubleCan be used as a reaction solvent and in chromatography.

Experimental Protocols

Protocol 1: Determining Optimal Recrystallization Solvent

This protocol will guide you in selecting the most effective solvent or solvent mixture for purifying your solid product away from unreacted this compound.

Materials:

  • Crude solid product

  • A selection of potential recrystallization solvents (e.g., methanol, ethanol, hexane, ethyl acetate, toluene)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Ice bath

Procedure:

  • Initial Solubility Screening:

    • Place a small amount of your crude product (approx. 20-30 mg) into several separate test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good recrystallization solvent will not dissolve the compound well at room temperature.

  • Hot Solubility Test:

    • Take the test tubes where the solid did not readily dissolve at room temperature and gently heat them.

    • Continue adding the same solvent dropwise to the hot mixture until the solid fully dissolves. Note the solvents in which your compound is soluble when hot.

  • Crystallization Test:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the test tube in an ice bath.

    • A good recrystallization solvent will result in the formation of a significant amount of crystalline solid upon cooling.

  • Solvent Pair Evaluation (if a single solvent is not ideal):

    • If your compound is very soluble in one solvent (solvent A) and insoluble in another (solvent B), and the two solvents are miscible, you can try a solvent pair.

    • Dissolve your crude product in a minimal amount of hot solvent A.

    • Add solvent B dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

    • Add a drop or two of solvent A to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the general procedure for purifying your product using flash column chromatography.

Materials:

  • Crude product mixture

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent (solvent system determined from TLC analysis)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using an air or nitrogen line to force the eluent through the silica gel at a steady rate.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture tlc Develop TLC Method start->tlc decision_solid Is Product a Solid? tlc->decision_solid recrystallization Recrystallization decision_solid->recrystallization Yes column Column Chromatography decision_solid->column No / Poor Separation protocol1 Protocol 1: Determine Optimal Recrystallization Solvent recrystallization->protocol1 end_product Pure Product recrystallization->end_product protocol2 Protocol 2: Purification by Flash Column Chromatography column->protocol2 analyze Analyze Fractions by TLC column->analyze analyze->end_product

Caption: Decision workflow for the purification of this compound.

Hydrolysis_Pathway reactant This compound conditions H₂O / Base (e.g., OH⁻) product 2-Hydroxy-2-(2-(trifluoromethoxy)phenyl)acetaldehyde (Hydrolysis Product) reactant->product Nucleophilic Substitution

Caption: Potential hydrolysis pathway of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-(Trifluoromethoxy)phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for reactions involving 2-(Trifluoromethoxy)phenacyl bromide. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a catalyst for reactions with this compound?

A1: The selection of a catalyst is critically dependent on the desired transformation. Due to the presence of the electron-withdrawing trifluoromethoxy group and the reactive α-bromo ketone moiety, this compound can undergo various reactions. Key considerations include:

  • Type of Reaction: Are you performing a nucleophilic substitution, a cross-coupling reaction, or a heterocycle synthesis? The reaction type will dictate the class of catalyst (e.g., Lewis acid, base, or transition metal complex).

  • Nature of the Nucleophile/Substrate: The properties of the reacting partner will influence the choice of catalyst. For instance, soft nucleophiles may require different catalytic conditions than hard nucleophiles.

  • Desired Regioselectivity: The trifluoromethoxy group can influence the electronic properties of the aromatic ring, potentially directing reactions to specific positions. The catalyst can play a role in controlling this selectivity.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time are interconnected with catalyst activity and stability.

Q2: What are some common classes of catalysts used in reactions with α-haloketones like this compound?

A2: Several classes of catalysts are employed for reactions involving α-haloketones:

  • Lewis Acids: Zinc halides are effective catalysts in cross-coupling reactions of α-haloketones with organotin enolates to form γ-diketones.[1] They accelerate the initial carbonyl attack and promote the subsequent rearrangement.[1]

  • Bases: Both strong and weak bases can be used. Strong bases, like alkoxides, can promote Favorskii rearrangement in α-halo ketones.[2] Weaker bases, such as triethylamine or pyridine, are often used to facilitate substitution reactions and subsequent cyclizations.[3][4]

  • Transition Metals: Copper halides have shown high catalytic activity for coupling reactions between tin enolates and organic halides.[1] Palladium catalysts are also widely used in various cross-coupling reactions.

  • Nanocatalysts: TiO2 nanoparticles have been used as a catalyst for the synthesis of thiazole, quinoxaline, benzoxazine, and benzothiazine derivatives from phenacyl halides.

Q3: How does the trifluoromethoxy group influence the reactivity of this compound and catalyst selection?

A3: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring of this compound has several implications:

  • Increased Electrophilicity: The -OCF3 group enhances the electrophilicity of the carbonyl carbon and the α-carbon, making them more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted phenacyl bromide.

  • Potential for Side Reactions: The increased reactivity may also lead to a higher propensity for side reactions. Careful selection of the catalyst and optimization of reaction conditions are crucial to minimize undesired products.

  • Influence on Catalyst Binding: The electronic and steric properties of the -OCF3 group can affect how the catalyst coordinates to the substrate, which may influence the reaction pathway and selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For air- or moisture-sensitive catalysts, use anhydrous and anaerobic techniques.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or purification difficulties.
Inappropriate Reaction Conditions Verify the optimal temperature, solvent, and reaction time for the specific catalyst and substrate. Some reactions may require heating, while others need to be run at low temperatures.
Poor Substrate Quality Ensure the this compound and other reagents are pure. Impurities can inhibit or poison the catalyst.

Issue 2: Formation of multiple products or significant side reactions.

Potential Cause Troubleshooting Step
Non-selective Catalyst The chosen catalyst may not be selective for the desired transformation. Screen a range of catalysts with different electronic and steric properties.
Reaction Temperature is Too High High temperatures can often lead to the formation of byproducts. Try running the reaction at a lower temperature.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to side reactions.
Favorskii Rearrangement When using strong bases with α-halo ketones, the Favorskii rearrangement can be a competing reaction.[2] Consider using a milder base or a different catalytic system.

Issue 3: Difficulty in catalyst removal after the reaction.

Potential Cause Troubleshooting Step
Homogeneous Catalyst Homogeneous catalysts can be challenging to separate from the reaction mixture.
Catalyst Decomposition The catalyst may have decomposed during the reaction, leading to finely divided metal or other species that are difficult to filter.

A general troubleshooting workflow is presented below:

G Troubleshooting Workflow for Reactions start Reaction Issue Identified low_yield Low or No Yield start->low_yield side_reactions Multiple Products / Side Reactions start->side_reactions catalyst_removal Catalyst Removal Difficulty start->catalyst_removal check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_conditions Verify Reaction Conditions low_yield->check_conditions check_purity Assess Reagent Purity low_yield->check_purity screen_catalysts Screen Different Catalysts side_reactions->screen_catalysts optimize_temp Optimize Temperature side_reactions->optimize_temp adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry heterogeneous_catalyst Consider Heterogeneous Catalyst catalyst_removal->heterogeneous_catalyst filtration_aids Use Filtration Aids (e.g., Celite) catalyst_removal->filtration_aids end Problem Resolved check_catalyst->end check_conditions->end check_purity->end screen_catalysts->end optimize_temp->end adjust_stoichiometry->end heterogeneous_catalyst->end filtration_aids->end

Caption: A decision tree for troubleshooting common issues.

Key Experiments and Methodologies

The following sections provide detailed protocols for representative reactions involving phenacyl bromide derivatives, which can be adapted for this compound.

Synthesis of γ-Diketones via Zinc Halide Catalyzed Cross-Coupling

This protocol describes the cross-coupling of an α-bromoketone with a tin enolate, catalyzed by zinc chloride.[1]

Reaction Scheme:

G Zinc-Catalyzed Cross-Coupling r1 R1-C(O)CH2Br p1 R1-C(O)CH2CH2C(O)-R2 r1->p1 + r2 R2-C(OSnBu3)=CH2 r2->p1 cat ZnCl2 (cat.) cat->p1

Caption: General scheme for γ-diketone synthesis.

Experimental Protocol:

  • To a solution of the tin enolate (1.2 mmol) in a suitable solvent (e.g., THF, 2 mL) is added a solution of this compound (1.0 mmol) in the same solvent.

  • A solution of zinc chloride (0.1 mmol) in THF is then added to the reaction mixture.

  • The mixture is stirred at room temperature and the reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for a Model Reaction (Phenacyl Bromide with a Tin Enolate):

EntryCatalystSolventTime (h)Yield (%)
1ZnCl2THF195
2ZnBr2THF198
3ZnI2THF199
4NoneTHF24<5

Data adapted from a representative reaction. Actual results with this compound may vary.

Synthesis of Thiazole Derivatives using a Nanocatalyst

This protocol outlines the synthesis of a thiazole derivative from a phenacyl bromide and phenyl thiourea using a TiO2 nanoparticle catalyst.

Reaction Workflow:

G Thiazole Synthesis Workflow start Start mix Mix Phenacyl Bromide, Phenyl Thiourea, and TiO2 NPs in DCM start->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify end End purify->end

Caption: Workflow for TiO2-catalyzed thiazole synthesis.

Experimental Protocol:

  • A mixture of this compound (1 mmol), phenyl thiourea (1 mmol), and TiO2 nanoparticles (10 mol%) in dichloromethane (10 mL) is prepared.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the catalyst is separated by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Disclaimer: The provided protocols are intended as a general guide. It is essential to consult the primary literature and conduct a thorough safety assessment before performing any new experiment. The reactivity of this compound may differ from that of other phenacyl bromides, and optimization of the reaction conditions may be necessary to achieve the desired outcome.

References

Technical Support Center: Solvent Effects on the Rate of Reaction with 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the rate of reaction with 2-(Trifluoromethoxy)phenacyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the expected general effect of solvent polarity on the reaction rate of this compound?

A1: The reaction of this compound, an α-haloketone, with a nucleophile is typically a bimolecular nucleophilic substitution (SN2) reaction. The effect of solvent polarity on SN2 reactions depends on the nature of the reactants. Generally, polar aprotic solvents are known to accelerate SN2 reactions where the nucleophile is an anion.[1][2] This is because polar aprotic solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction.[2][3] For reactions involving neutral nucleophiles, the effect of solvent polarity can be less pronounced but generally, a more polar solvent will stabilize the transition state, which is more polar than the reactants, leading to an increased reaction rate.

Q2: How does hydrogen bonding capacity of a solvent influence the reaction rate?

A2: The hydrogen bonding capacity of a solvent can significantly impact the reaction rate. Protic solvents, which can act as hydrogen bond donors (e.g., water, alcohols), can solvate anionic nucleophiles through hydrogen bonding.[3] This stabilization of the nucleophile in its ground state increases the activation energy required for the reaction, thereby decreasing the reaction rate. Aprotic solvents, which lack the ability to donate hydrogen bonds, do not solvate anions as effectively, leading to a higher reaction rate for reactions involving anionic nucleophiles.[1]

Q3: Can the reaction mechanism change from SN2 to SN1 in certain solvents?

A3: While the reaction of phenacyl bromides typically proceeds via an SN2 mechanism, a shift towards an SN1 mechanism is possible under certain conditions. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate and the leaving group through solvation.[1][4] For this compound, the formation of a primary carbocation would be highly unstable, making an SN1 pathway less likely. However, if the reaction conditions strongly favor solvolysis (where the solvent acts as the nucleophile) and the solvent is highly polar and protic, a contribution from an SN1 pathway cannot be entirely ruled out, though it is not the expected primary mechanism.

Troubleshooting Guide

Issue 1: The reaction rate is much slower than expected.

  • Possible Cause: The solvent may be inhibiting the reaction.

    • Troubleshooting Step: If you are using a polar protic solvent and an anionic nucleophile, consider switching to a polar aprotic solvent such as acetonitrile, acetone, or dimethylformamide (DMF).[5] These solvents do not hydrogen bond with the nucleophile, which can lead to a significant rate enhancement.

  • Possible Cause: Impurities in the solvent or reactants.

    • Troubleshooting Step: Ensure that the solvent is of high purity and anhydrous, as water can act as a competing nucleophile or interfere with the desired reaction. Purify the this compound and the nucleophile before use.

  • Possible Cause: Low reaction temperature.

    • Troubleshooting Step: Most reaction rates increase with temperature.[5] Carefully increase the reaction temperature while monitoring for potential side reactions or decomposition.

Issue 2: The reaction gives multiple products, leading to a low yield of the desired product.

  • Possible Cause: Side reactions are occurring.

    • Troubleshooting Step: The choice of solvent can influence the selectivity of a reaction. A less polar solvent might suppress certain side reactions. Consider running the reaction in a range of solvents with varying polarities to find the optimal conditions for your desired product.

  • Possible Cause: The product is unstable under the reaction conditions.

    • Troubleshooting Step: Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC, NMR). If the desired product is forming and then decomposing, you may need to shorten the reaction time or run the reaction at a lower temperature.[6]

Issue 3: The kinetic data is not reproducible.

  • Possible Cause: Inconsistent reaction conditions.

    • Troubleshooting Step: Ensure that the temperature, concentrations of reactants, and solvent volume are precisely controlled for each experiment.[7] Use a thermostated bath to maintain a constant temperature.

  • Possible Cause: The solvent is not inert.

    • Troubleshooting Step: Verify that the solvent does not react with any of the reactants or products. If you suspect the solvent is participating in the reaction, choose a more inert solvent with similar properties.

  • Possible Cause: Difficulty in accurately measuring initial rates.

    • Troubleshooting Step: The method of initial rates requires accurate measurement of the reaction rate at the very beginning of the reaction.[8][9] If manual sampling is too slow, consider using an automated data collection method, such as a spectrophotometer or conductometer connected to a data logger.

Data Presentation

Table 1: Hypothetical Rate Constants for the Reaction of this compound with a Nucleophile in Various Solvents at 25°C.

SolventDielectric Constant (ε)Rate Constant (k) (M⁻¹s⁻¹)
n-Hexane1.880.005
Dichloromethane8.930.120
Acetone20.71.50
Acetonitrile37.55.25
Dimethylformamide (DMF)36.78.90
Methanol32.60.85
Water80.10.50

Note: This table presents hypothetical data to illustrate the expected trend of solvent effects. Actual experimental values will vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: Determination of the Rate of Reaction by UV-Vis Spectrophotometry

This protocol describes a general method for determining the rate of reaction of this compound with a nucleophile by monitoring the disappearance of the phenacyl bromide or the appearance of the product using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Nucleophile of interest

  • A selection of high-purity solvents (e.g., acetonitrile, acetone, methanol)

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the starting material and the expected product (if available) to determine the wavelength of maximum absorbance (λmax) where the change in absorbance upon reaction is greatest.

  • Kinetic Run:

    • Equilibrate the stock solutions and the solvent to the desired reaction temperature in a thermostated water bath.

    • In a quartz cuvette, pipette the required volume of the nucleophile stock solution and dilute with the solvent to the final volume.

    • Place the cuvette in the thermostated cell holder of the spectrophotometer.

    • To initiate the reaction, rapidly add a small, known volume of the this compound stock solution to the cuvette and mix quickly.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Assuming pseudo-first-order conditions (i.e., the concentration of the nucleophile is in large excess), the natural logarithm of the absorbance (or absorbance difference) versus time should yield a straight line.

    • The pseudo-first-order rate constant (k') can be determined from the slope of this line.

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile.

    • Repeat the experiment in different solvents to compare the rate constants.

Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Reactant & Nucleophile) select_solvent Select Solvent thermostat Thermostat Solutions prep_reagents->thermostat select_solvent->thermostat mix_reactants Mix Reactants in Cuvette thermostat->mix_reactants measure_abs Measure Absorbance vs. Time mix_reactants->measure_abs plot_data Plot ln(Abs) vs. Time measure_abs->plot_data calc_k_prime Calculate Pseudo-First-Order Rate Constant (k') plot_data->calc_k_prime calc_k Calculate Second-Order Rate Constant (k) calc_k_prime->calc_k

Caption: Workflow for a kinetic study of the reaction of this compound.

References

Preventing decomposition of 2-(Trifluoromethoxy)phenacyl bromide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Trifluoromethoxy)phenacyl bromide

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound is turning brown/black. What is causing this discoloration?

A1: Discoloration is a common indicator of decomposition. Phenacyl bromides, including this compound, are reactive compounds susceptible to several degradation pathways, especially at elevated temperatures or upon prolonged reaction times.[1][2] The color change often results from the formation of polymeric or condensed side products. Key factors to investigate include:

  • Thermal Stress: Heating the reaction for extended periods can cause decomposition. A patent for a related compound, 3-trifluoromethylphenacyl bromide, notes significant decomposition under distillation conditions.[2]

  • Presence of Base/Nucleophile: Strong bases can promote side reactions like the Favorskii rearrangement or elimination.[3][4]

  • Atmospheric Exposure: Reactions left open to the air may be affected by moisture and oxygen, leading to side reactions.

  • Light Sensitivity: Some phenacyl bromides are light-sensitive.[5] Exposure to direct light may initiate radical decomposition pathways.

Q2: I am experiencing consistently low yields in my reaction. Could decomposition of the phenacyl bromide be the cause?

A2: Yes, decomposition is a primary contributor to low yields.[6] this compound is a potent alkylating agent due to the two electrophilic sites (the carbonyl carbon and the α-carbon bearing the bromine).[3][7] However, its reactivity also makes it prone to degradation. To improve your yield:

  • Verify Reagent Purity: Start with high-purity this compound. Impurities can catalyze decomposition.

  • Control Temperature: Run the reaction at the lowest effective temperature. Consider starting at 0°C or -78°C and warming gradually if necessary.[8]

  • Maintain an Inert Atmosphere: Use an inert gas like nitrogen or argon to protect the reaction from moisture and oxygen.[8][9]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and quench the reaction as soon as it is complete to prevent product degradation.[6][10]

Q3: I have identified unexpected side products in my final analysis. What are the likely decomposition pathways?

A3: The primary decomposition pathways for α-haloketones like this compound include:

  • Hydrolysis: Reaction with water (moisture) will replace the bromide with a hydroxyl group, forming 2-hydroxy-1-(2-(trifluoromethoxy)phenyl)ethan-1-one. This is a common issue if anhydrous conditions are not strictly maintained.

  • Favorskii Rearrangement: In the presence of a non-nucleophilic base, the compound can rearrange, particularly if there is a hydrogen on the α'-carbon.

  • Elimination: A strong, sterically hindered base can cause the elimination of HBr to form an α,β-unsaturated ketone.[11]

  • Reaction with Nucleophiles: As a strong electrophile, it reacts readily with various nucleophiles.[7][12] If your reaction mixture contains unintended nucleophiles (e.g., from solvents or impurities), they will consume the starting material.

Data Summary: Stability and Handling

ConditionParameterStability & Handling Recommendations
Storage TemperatureStore at 2-8°C for long-term stability.[5][13]
AtmosphereStore under an inert atmosphere (Nitrogen or Argon).[5][9] Keep container tightly sealed.[14][15]
LightProtect from light.[5]
Reaction TemperatureUse the lowest possible temperature for the reaction. Elevated temperatures promote decomposition.[2]
pH / BaseAvoid strong bases unless required by the reaction, as they can cause side reactions.[3]
SolventsUse anhydrous, non-nucleophilic solvents.[8][10] Common choices include acetonitrile, dichloromethane, or THF.
AtmosphereConduct reactions under an inert atmosphere to prevent hydrolysis.[8]
Safety Personal ContactAvoid contact with skin and eyes; it is a lachrymator and corrosive.[1][15][16] Wear appropriate personal protective equipment (PPE).[14]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a best-practice approach for reacting this compound with a generic nucleophile (Nu-H) while minimizing decomposition.

  • Apparatus Setup:

    • Thoroughly oven-dry or flame-dry all glassware (round-bottom flask, stir bar, condenser, dropping funnel).

    • Assemble the glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Dissolve the nucleophile (1.0 eq) and, if required, a mild base (e.g., K₂CO₃, 1.2 eq) in a suitable anhydrous solvent (e.g., acetonitrile) in the reaction flask.

    • In a separate flask or the dropping funnel, dissolve this compound (1.05 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the flask containing the nucleophile to 0°C using an ice bath.

    • Slowly add the solution of this compound to the stirred reaction mixture dropwise over 15-30 minutes.

    • Maintain the temperature at 0°C and monitor the reaction's progress using TLC.

    • If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.[17]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench it by adding cold water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product promptly using column chromatography on silica gel or recrystallization to prevent degradation of the final product.

Visualizations

DecompositionPathways Start This compound Hydrolysis Hydrolysis Product (α-hydroxy ketone) Start->Hydrolysis + H₂O (Moisture) Elimination Elimination Product (α,β-unsaturated ketone) Start->Elimination + Strong, Hindered Base Favorskii Favorskii Rearrangement Product Start->Favorskii + Base SideReaction Side Reaction with Unintended Nucleophile Start->SideReaction + Impurity (Nu:)

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DryGlassware 1. Flame/Oven-Dry All Glassware Assemble 2. Assemble Under Inert Gas (N₂/Ar) DryGlassware->Assemble PrepNuc 3. Prepare Nucleophile Solution Assemble->PrepNuc PrepPB 4. Prepare Phenacyl Bromide Solution PrepNuc->PrepPB Cool 5. Cool Nucleophile Solution to 0°C PrepPB->Cool Add 6. Add Phenacyl Bromide Solution Dropwise Cool->Add Monitor 7. Monitor by TLC Add->Monitor Quench 8. Quench Reaction Monitor->Quench Extract 9. Extract Product Quench->Extract Purify 10. Purify Promptly Extract->Purify

Caption: Recommended workflow for reactions using this compound.

Troubleshooting Start Low Yield or Reaction Failure? CheckPurity Are reagents pure and anhydrous? Start->CheckPurity Yes CheckTemp Is reaction temperature optimized (start low)? CheckPurity->CheckTemp Yes Sol_Purify Action: Purify reagents. Use anhydrous solvents. CheckPurity->Sol_Purify No CheckAtmosphere Is reaction under inert atmosphere? CheckTemp->CheckAtmosphere Yes Sol_Temp Action: Run at 0°C or lower. Avoid prolonged heating. CheckTemp->Sol_Temp No CheckMonitoring Was reaction monitored and stopped promptly? CheckAtmosphere->CheckMonitoring Yes Sol_Atmosphere Action: Use N₂ or Ar blanket. Ensure dry glassware. CheckAtmosphere->Sol_Atmosphere No Sol_Monitor Action: Use TLC/LCMS. Quench when complete. CheckMonitoring->Sol_Monitor No Success Yield Improved CheckMonitoring->Success Yes Sol_Purify->CheckPurity Re-evaluate Sol_Temp->CheckTemp Re-evaluate Sol_Atmosphere->CheckAtmosphere Re-evaluate Sol_Monitor->CheckMonitoring Re-evaluate

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Managing Lachrymatory Effects and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lachrymatory compounds. Our aim is to help you mitigate exposure risks and manage unexpected events during your experiments.

Troubleshooting Guide

Scenario 1: Unexpectedly Strong Lachrymatory Effect Observed

Question: I am working with a known lachrymatory agent, but the tearing and irritation are far more intense than anticipated, affecting multiple people in the lab. What could be the cause and what should I do?

Answer:

An unexpectedly strong lachrymatory effect can stem from several factors. A systematic approach is crucial to identify the source and prevent recurrence.

Immediate Actions:

  • Evacuate: Immediately move affected personnel to a well-ventilated area or fresh air.

  • First Aid: Administer first aid as per the substance's Safety Data Sheet (SDS). For eye exposure, flush with copious amounts of water for at least 15 minutes.[1][2][3][4]

  • Secure the Area: Ensure the source of the release is contained. If it is an open container, close it if safe to do so. Restrict access to the affected area.

  • Ventilation: Increase ventilation in the laboratory. Use fume hoods and local exhaust ventilation to clear the contaminated air.[5]

Troubleshooting Workflow:

G cluster_0 Immediate Response cluster_1 Investigation cluster_2 Corrective Actions Evacuate Evacuate Affected Area FirstAid Administer First Aid Evacuate->FirstAid Secure Secure the Source FirstAid->Secure Ventilate Increase Ventilation Secure->Ventilate Check_Concentration Verify Compound Concentration Secure->Check_Concentration Check_Purity Assess Compound Purity Check_Concentration->Check_Purity Review_Protocol Review Experimental Protocol Check_Purity->Review_Protocol Check_Storage Inspect Storage Conditions Review_Protocol->Check_Storage Check_Ventilation Evaluate Ventilation System Check_Storage->Check_Ventilation Adjust_Protocol Modify Protocol (e.g., scale, temperature) Check_Ventilation->Adjust_Protocol Improve_Handling Enhance Handling Procedures Adjust_Protocol->Improve_Handling Update_PPE Upgrade Personal Protective Equipment Improve_Handling->Update_PPE Service_Ventilation Service Ventilation Equipment Update_PPE->Service_Ventilation G cluster_0 Eye Exposure cluster_1 Skin Exposure cluster_2 Inhalation Exposure Chemical Splash to Eyes Eyewash Flush with Water for 15+ min Exposure->Eyewash RemoveContacts Remove Contact Lenses Eyewash->RemoveContacts SeekMedical Seek Medical Attention RemoveContacts->SeekMedical SkinExposure Chemical Contact with Skin RemoveClothing Remove Contaminated Clothing SkinExposure->RemoveClothing FlushSkin Flush Skin with Water for 15+ min RemoveClothing->FlushSkin Wash Wash with Soap and Water FlushSkin->Wash Inhalation Inhalation of Vapors FreshAir Move to Fresh Air Inhalation->FreshAir Monitor Monitor for Respiratory Distress FreshAir->Monitor MedicalHelp Seek Medical Help if Symptoms Persist Monitor->MedicalHelp G Precursor Precursor Molecule ((E)-S-(1-propenyl)cysteine S-oxide) Alliinase Alliinase (Released upon cell damage) Precursor->Alliinase SulfenicAcid Sulfenic Acid Alliinase->SulfenicAcid Cleavage LFS Lachrymatory Factor Synthase (LFS) SulfenicAcid->LFS LF Lachrymatory Factor (syn-propanethial S-oxide) LFS->LF Enzymatic Conversion Irritation Eye Irritation LF->Irritation

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethoxy)phenacyl Bromide and 4-Bromophenacyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, phenacyl bromides serve as versatile building blocks for the construction of a wide array of organic molecules, particularly heterocyclic compounds.[1] Among the various substituted analogs, 2-(Trifluoromethoxy)phenacyl bromide and 4-bromophenacyl bromide are two key reagents that, despite their structural similarities, offer distinct advantages and reactivity profiles. This guide provides an objective comparison of their performance, supported by physicochemical data and representative experimental protocols, to aid researchers in selecting the optimal reagent for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their handling, reaction setup, and predicting their behavior in different solvent systems. The following table summarizes the key properties of this compound and 4-bromophenacyl bromide.

PropertyThis compound4-Bromophenacyl Bromide
CAS Number 103962-10-399-73-0
Molecular Formula C₉H₆BrF₃O₂C₈H₆Br₂O
Molecular Weight 283.04 g/mol 277.94 g/mol [2]
Appearance SolidOff-white crystalline powder with a pungent odor[2]
Melting Point 48-55 °C109-111 °C
Solubility Soluble in organic solvents.Soluble in acetone and chloroform, limited solubility in water.[3]
Purity Typically ≥97%Typically ≥98%

Chemical Reactivity: A Comparative Analysis

The primary utility of phenacyl bromides lies in their reactivity as electrophiles, particularly in nucleophilic substitution reactions at the α-carbon and in condensations involving the carbonyl group. The nature and position of the substituent on the phenyl ring significantly modulate this reactivity.

The 4-bromo substituent in 4-bromophenacyl bromide is an electron-withdrawing group through induction but a weak deactivator overall due to its electron-donating resonance effect. This leads to a moderate increase in the electrophilicity of the carbonyl carbon and the α-carbon compared to unsubstituted phenacyl bromide.

In contrast, the 2-(trifluoromethoxy) group in this compound is a strongly electron-withdrawing group, primarily through a powerful inductive effect (-I) of the OCF₃ group.[4] This effect is expected to significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the ortho position of this group may introduce steric effects that can influence the reaction pathway and rate.

Studies on substituted phenacyl bromides have shown that electron-withdrawing groups at the meta or para positions generally increase the rate of nucleophilic substitution.[5] However, ortho-substituents can diminish reactivity due to steric hindrance and through-space electronic repulsion.[5] Therefore, while the trifluoromethoxy group's electron-withdrawing nature would suggest enhanced reactivity, its ortho position might counteract this effect to some extent, leading to a complex reactivity profile that can be advantageous for specific transformations.

The enhanced electrophilicity of the carbonyl carbon in this compound can be particularly beneficial in reactions where carbonyl activation is the rate-determining step.

Performance in Key Synthetic Transformations

Both reagents are extensively used in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[6] The reaction mechanism involves a nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by cyclization and dehydration.

G cluster_reagents Reagents cluster_effects Electronic & Steric Effects cluster_reactivity Predicted Outcome 2-TFM_PB This compound EWG_TFM Strong Electron-Withdrawing (Inductive Effect of OCF3) 2-TFM_PB->EWG_TFM Exhibits Steric_Hindrance Ortho-Substituent Steric Hindrance 2-TFM_PB->Steric_Hindrance Introduces 4-Br_PB 4-Bromophenacyl Bromide EWG_Br Moderate Electron-Withdrawing (Inductive Effect of Br) 4-Br_PB->EWG_Br Exhibits Reactivity_TFM Potentially Faster Reaction Rate (Enhanced Carbonyl Electrophilicity) but may be sterically hindered EWG_TFM->Reactivity_TFM Influences Reactivity_Br Reliable & Predictable Reaction Rate EWG_Br->Reactivity_Br Influences Steric_Hindrance->Reactivity_TFM Influences

Caption: A typical experimental workflow for thiazole synthesis.

Biological and Pharmaceutical Context

The choice between these two reagents can also be guided by the desired biological activity of the final product.

4-Bromophenacyl Bromide is a well-established inhibitor of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade. [3]This inhibition is covalent and irreversible. By blocking PLA2, 4-bromophenacyl bromide prevents the release of arachidonic acid from membrane phospholipids, thereby halting the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This property makes it a valuable tool for studying inflammation and a lead compound for developing anti-inflammatory drugs. [7][8] Signaling Pathway of PLA2 Inhibition by 4-Bromophenacyl Bromide

G PLA2 Inhibition Pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2->Arachidonic_Acid Catalyzes release from 4-Br_PB 4-Bromophenacyl Bromide 4-Br_PB->PLA2 Inhibits Pro-inflammatory_Mediators Prostaglandins, Leukotrienes Arachidonic_Acid->Pro-inflammatory_Mediators Is converted to Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation Cause

Caption: Inhibition of the arachidonic acid cascade.

This compound introduces a trifluoromethoxy group, a substituent of growing importance in medicinal chemistry. The OCF₃ group is known to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their targets. [4]While specific inhibitory data for this compound against PLA2 is not as readily available, its derivatives are of significant interest in drug discovery programs aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic environment of the final molecule, potentially leading to novel biological activities.

Conclusion

Both this compound and 4-bromophenacyl bromide are valuable reagents in organic synthesis and drug development.

  • 4-Bromophenacyl Bromide is a well-characterized, reliable reagent with predictable reactivity and established biological activity as a PLA2 inhibitor. It is an excellent choice for standard synthetic procedures and for studies focused on inflammation.

  • This compound offers the potential for enhanced reactivity due to the strong electron-withdrawing nature of the trifluoromethoxy group, although steric effects from its ortho position should be considered. Its primary advantage lies in the introduction of the trifluoromethoxy moiety, which can impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to the final drug candidate. This makes it a strategic choice for medicinal chemists aiming to optimize the developability of new therapeutic agents.

The selection between these two reagents should be based on the specific goals of the research, considering the desired reactivity, the importance of the substituent in the final molecule's biological profile, and the potential for steric influences on the reaction outcome.

References

Comparison of reactivity with other substituted phenacyl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenacyl bromides is crucial for designing and optimizing synthetic routes. This guide provides an objective comparison of the reactivity of various substituted phenacyl bromides, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.

The reactivity of phenacyl bromides in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups generally enhance reactivity by stabilizing the transition state, while electron-donating groups have the opposite effect. The position of the substituent (ortho, meta, or para) also plays a critical role, with ortho-substituents often introducing steric hindrance that can diminish reactivity.

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the reaction of various para-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions in a 90% acetone-10% water (v/v) mixture. This data provides a quantitative comparison of how different substituents on the phenacyl bromide ring affect the reaction rate.

Substituent (Z) on Phenacyl BromideNucleophile10³k₂ (dm³ mol⁻¹ s⁻¹) at 35°C
OMeBenzoate8.98 ± 0.17
MeBenzoate10.6 ± 0.1
HBenzoate15.6 ± 0.2
ClBenzoate8.62 ± 0.11
BrBenzoate8.34 ± 0.13
NO₂Benzoate6.47 ± 0.19
OMep-Methoxy-trans-cinnamate8.25 ± 0.07
Mep-Methoxy-trans-cinnamate10.2 ± 0.2
Hp-Methoxy-trans-cinnamate14.9 ± 0.3
Clp-Methoxy-trans-cinnamate12.8 ± 0.3
Brp-Methoxy-trans-cinnamate11.7 ± 0.2
NO₂p-Methoxy-trans-cinnamate9.73 ± 0.47
OMep-Methyl-trans-cinnamate7.78 ± 0.17
Mep-Methyl-trans-cinnamate9.46 ± 0.21
Hp-Methyl-trans-cinnamate14.9 ± 0.4
Clp-Methyl-trans-cinnamate12.0 ± 0.6
OMep-Chloro-trans-cinnamate6.67 ± 0.02
Mep-Chloro-trans-cinnamate8.99 ± 0.42
OMep-Nitro-trans-cinnamate5.31 ± 0.14
Mep-Nitro-trans-cinnamate6.90 ± 0.09

Data sourced from a study on the kinetics of reactions of phenacyl bromide and its para-substituted derivatives.[1]

The data clearly indicates that electron-withdrawing substituents in the phenacyl bromide, such as Cl, Br, and NO₂, generally increase the rate of the substitution reaction when reacting with a given cinnamate ion.[1] Conversely, electron-releasing substituents like OMe and Me tend to decrease the reaction rate compared to the unsubstituted phenacyl bromide.

Factors Influencing Reactivity

The reactivity of substituted phenacyl bromides is a multifactorial phenomenon. The following diagram illustrates the key factors and their interplay.

G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction Reaction Conditions Electron-withdrawing Electron-withdrawing Substituents (e.g., -NO2, -Cl) Reactivity Reactivity Electron-withdrawing->Reactivity Increases (stabilizes transition state) Electron-donating Electron-donating Substituents (e.g., -OCH3, -CH3) Electron-donating->Reactivity Decreases (destabilizes transition state) Ortho-substitution Ortho-substitution Ortho-substitution->Reactivity Decreases (steric hindrance) Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Reactivity Increases Solvent_Polarity Solvent Polarity Solvent_Polarity->Reactivity Influences

Caption: Factors influencing the reactivity of substituted phenacyl bromides.

A systematic study on the substitution rates of α-bromopropiophenones by tert-butylamine observed an increase in reactivity with meta or para substituents of increasing electron-withdrawing ability.[2] However, within an ortho-substituted series, the reactivities were found to decrease, which is attributed to rotational barrier effects and steric repulsion.[2]

Experimental Protocols

The following is a representative protocol for the synthesis of substituted phenacyl bromides and their subsequent reaction with a nucleophile, based on common laboratory practices.

Synthesis of p-Substituted Phenacyl Bromide

Materials:

  • p-Substituted acetophenone (10 mmol)

  • Glacial acetic acid (20 mL)

  • Bromine (11 mmol)

Procedure:

  • Dissolve the p-substituted acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add bromine dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified p-substituted phenacyl bromide.

Reaction with a Nucleophile (e.g., Imidazole)

Materials:

  • p-Substituted phenacyl bromide (5 mmol)

  • Imidazole (5.5 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • Dissolve the p-substituted phenacyl bromide in DMF in a round-bottom flask with a magnetic stirrer.

  • In a separate flask, dissolve the imidazole in DMF.

  • Add the imidazole solution dropwise to the stirred solution of the phenacyl bromide at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the product by column chromatography or recrystallization as needed.

This guide provides a foundational understanding of the reactivity of substituted phenacyl bromides. For specific applications, it is recommended to consult detailed kinetic studies and optimize reaction conditions accordingly. The provided protocols offer a general framework that can be adapted for various substituted phenacyl bromides and nucleophiles.

References

Validating Analytical Methods: A Comparative Guide to 2-(Trifluoromethoxy)phenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. In the quantitative analysis of organic acids, particularly fatty acids and other carboxylic acids, derivatization is a common strategy to enhance chromatographic separation and detection sensitivity. This guide provides a comparative overview of analytical methods using 2-(Trifluoromethoxy)phenacyl bromide and its alternatives for the derivatization of carboxylic acids, with a focus on performance data and experimental protocols.

The Role of Derivatization in Analytical Chemistry

Many organic acids lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging. Derivatization chemically modifies the analyte to introduce a moiety that is readily detectable. Phenacyl bromide and its analogs are widely used derivatizing agents that react with carboxylic acids to form UV-active esters. The introduction of a trifluoromethoxy group in this compound is intended to further enhance detectability, particularly in mass spectrometry-based methods, due to the electron-withdrawing nature of the trifluoromethyl group.

Performance Comparison of Derivatizing Agents

Table 1: Performance Characteristics of Phenacyl Bromide Derivatives for HPLC-UV Analysis of Fatty Acids

Validation Parameterp-Bromophenacyl Bromide DerivativesExpected Performance for this compound Derivatives
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%85 - 115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) ng/mL rangePotentially lower due to enhanced ionization
Limit of Quantitation (LOQ) ng/mL rangePotentially lower due to enhanced ionization

Data for p-Bromophenacyl Bromide is aggregated from typical performance characteristics reported in analytical literature. Expected performance for this compound is an estimation based on chemical structure and has not been experimentally verified in the reviewed literature.

Table 2: Comparison with Other Derivatizing Agents for Carboxylic Acids

Derivatizing AgentDetection MethodTypical LODKey AdvantagesKey Disadvantages
Phenacyl Bromide & Analogs HPLC-UV, LC-MSng/mLGood reactivity, stable derivativesUV response can be moderate
Fluorescent Tags (e.g., 4-Bromomethyl-7-methoxycoumarin) HPLC-Fluorescencepg/mL to fg/mLExcellent sensitivityCan be more expensive, potential for background fluorescence
Silylating Agents (e.g., MSTFA, BSTFA) GC-MSpg/mLCreates volatile derivatives suitable for GCDerivatives can be moisture-sensitive
Alkyl Chloroformates GC-MS, LC-MSng/mLRapid reactionCan be less stable

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the derivatization of carboxylic acids and their analysis by HPLC.

Protocol 1: Derivatization of Carboxylic Acids with a Phenacyl Bromide Reagent

Materials:

  • Carboxylic acid standard or sample

  • This compound (or alternative phenacyl bromide reagent)

  • Acetonitrile (HPLC grade)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Crown ether (e.g., 18-crown-6) as an optional catalyst

  • Heating block or water bath

  • Vortex mixer

  • HPLC vials

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of the phenacyl bromide reagent in acetonitrile.

    • Prepare a 5% (v/v) solution of DIPEA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the carboxylic acid standard or sample in acetonitrile to a known concentration.

  • Derivatization Reaction:

    • To 100 µL of the carboxylic acid solution in an HPLC vial, add 200 µL of the phenacyl bromide solution and 50 µL of the DIPEA solution.

    • If using a catalyst, add a small, accurately measured amount of 18-crown-6.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature.

    • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of Derivatized Carboxylic Acids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the derivatized acids. An example gradient is:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Gradient to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the absorbance maximum of the specific phenacyl derivative)

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the derivatization reaction and the analytical method validation workflow.

Derivatization_Reaction cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid (Analyte) Reaction + Carboxylic_Acid->Reaction Phenacyl_Bromide 2-(Trifluoromethoxy)phenacyl bromide (Reagent) Phenacyl_Bromide->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Acetonitrile Solvent->Reaction Heat Heat (60-70°C) Heat->Reaction Product Derivatized Ester (UV-Active) Reaction->Product

Caption: Derivatization of a carboxylic acid with this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Method's Purpose Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Documentation Document Results Robustness->Documentation Validation_Report Prepare Validation Report Documentation->Validation_Report

Caption: General workflow for analytical method validation.

By following these protocols and considering the comparative performance data, researchers can effectively validate their analytical methods for the quantification of carboxylic acids, ensuring the generation of high-quality, reliable data for their research and development activities.

Comparative Guide to LC-MS/MS Confirmation of Carboxylic Acid Adducts: A Focus on 2-(Trifluoromethoxy)phenacyl Bromide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, the sensitive detection of carboxylic acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often necessitates chemical derivatization. This guide provides a comparative overview of 2-(Trifluoromethoxy)phenacyl bromide as a derivatizing agent for carboxylic acids, evaluated alongside established alternatives. The information presented is intended to assist researchers in selecting the optimal derivatization strategy for their analytical needs, with a focus on enhancing chromatographic retention, ionization efficiency, and fragmentation characteristics for reliable quantification.

Introduction to Derivatization for LC-MS/MS Analysis of Carboxylic Acids

Carboxylic acids are a diverse class of endogenous and exogenous compounds, including fatty acids, metabolites, and pharmaceuticals. Their inherent polarity can lead to poor retention on reversed-phase liquid chromatography (RP-LC) columns and variable ionization efficiency in electrospray ionization (ESI), posing challenges for sensitive and robust quantification. Chemical derivatization addresses these issues by introducing a non-polar, readily ionizable moiety to the analyte. Phenacyl bromide and its analogs have been utilized for this purpose, reacting with carboxylic acids to form phenacyl esters, which exhibit improved chromatographic and mass spectrometric properties.

This guide focuses on this compound, a fluorinated analog, and compares its inferred performance with commonly used derivatizing agents: p-Bromophenacyl bromide (p-BPB), 3-Nitrophenylhydrazine (3-NPH), and 2-Picolylamine (2-PA).

Comparison of Derivatizing Agents

The selection of a derivatizing agent is critical and depends on the specific analytical requirements, such as desired sensitivity, the nature of the analyte, and the complexity of the sample matrix.

FeatureThis compound (Inferred)p-Bromophenacyl Bromide (p-BPB)3-Nitrophenylhydrazine (3-NPH)2-Picolylamine (2-PA)
Target Functional Group Carboxylic AcidsCarboxylic and Phenolic Hydroxyl GroupsCarboxylic AcidsCarboxylic Acids
Reaction Principle EsterificationEsterificationAmide bond formationAmide bond formation
Key Performance Enhancements Expected high hydrophobicity and unique fragmentation due to -OCF3 group.Introduction of a bromine atom provides a characteristic isotopic pattern for identification.Enhances ionization efficiency and provides a stable derivative.Improves ESI response and provides characteristic fragmentation.
Typical Reaction Conditions Likely similar to other phenacyl bromides (e.g., basic catalysis, heating).Quantitative formation of derivatives under optimized conditions.[1][2]Derivatization efficiency close to 100%.[3]Rapid reaction in the presence of coupling agents.[4]
Reported Sensitivity Not available. Expected to be high due to the electron-withdrawing nature of the -OCF3 group.LODs lower than 5 ng/mL for perfluorinated carboxylic acids.[1]Significant improvement in sensitivity over underivatized analytes.[3]9 to 158-fold increase in detection response; LODs in the low femtomole range.[4]
Advantages Potential for unique fragmentation pathways aiding in specificity. Good chromatographic retention.Cost-effective and commercially available.[2] Characteristic bromine isotope pattern.High derivatization efficiency and formation of stable products.[3]High sensitivity enhancement and practical for biological samples.[4]
Limitations Lack of published application data.Potential for side reactions.May require optimization for different matrices.Requires the use of coupling agents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the selected alternative derivatizing agents.

Protocol for Derivatization with p-Bromophenacyl Bromide (p-BPB)

This protocol is adapted from a method for the analysis of perfluorinated carboxylic acids.[1]

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of p-BPB and a catalyst (e.g., triethylamine or potassium carbonate) in acetonitrile.

  • Derivatization Reaction: Mix the sample solution with the p-BPB reagent solution. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Quenching: After cooling to room temperature, the reaction can be stopped by adding a small amount of acid or by direct injection.

  • LC-MS/MS Analysis: Analyze the resulting phenacyl ester solution by RP-HPLC coupled to a tandem mass spectrometer.

Protocol for Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is based on a method for the analysis of carboxylic acids in animal matrices.[3]

  • Sample Preparation: Extract the carboxylic acids from the biological matrix and evaporate to dryness.

  • Reagent Preparation: Prepare a fresh solution of 3-NPH hydrochloride and a coupling agent (e.g., EDC) in a suitable solvent mixture (e.g., water/acetonitrile).

  • Derivatization Reaction: Reconstitute the dried sample extract with the derivatization reagent mixture. Allow the reaction to proceed at a specific temperature (e.g., 40°C) for a defined time (e.g., 30 minutes).

  • Sample Dilution: Dilute the reaction mixture with an appropriate solvent (e.g., mobile phase) before injection.

  • LC-MS/MS Analysis: Perform the analysis using RP-LC-MS/MS.

Protocol for Derivatization with 2-Picolylamine (2-PA)

This protocol is adapted from a method for the enhanced detection of carboxylic acids in biological samples.[4]

  • Sample Preparation: Prepare a solution of the carboxylic acid in an aprotic solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of 2-PA, a coupling agent (e.g., 2,2'-dipyridyl disulfide), and a phosphine (e.g., triphenylphosphine) in the same solvent.

  • Derivatization Reaction: Mix the sample solution with the reagent solution and let it react at room temperature for a specified time (e.g., 60 minutes).

  • LC-MS/MS Analysis: Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.

Visualizing the Workflow and Fragmentation

Experimental Workflow

The general workflow for the derivatization and LC-MS/MS analysis of carboxylic acids is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological or Environmental Sample Extraction Analyte Extraction Sample->Extraction Deriv_Reagent Addition of Derivatizing Agent Extraction->Deriv_Reagent Reaction Incubation / Heating Deriv_Reagent->Reaction LC_Separation LC Separation Reaction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 1. General experimental workflow for derivatization and LC-MS/MS analysis.

Proposed Fragmentation Pathway

The derivatization of a carboxylic acid with a phenacyl bromide reagent results in the formation of a phenacyl ester. In tandem mass spectrometry, these derivatives often exhibit characteristic fragmentation patterns. A proposed pathway for a generic phenacyl ester adduct is shown below.

fragmentation_pathway cluster_precursor Precursor Ion Precursor [M+H]+ R-COO-CH2-CO-Ph-X Fragment1 [Ph-X-CO-CH2]+ Precursor->Fragment1 Neutral loss of R-COOH Fragment2 [Ph-X-CO]+ Precursor->Fragment2 Neutral loss of R-COO-CH2 Fragment3 [R-COOH+H]+ Precursor->Fragment3 Rearrangement and loss of Ph-X-CO-CH

Figure 2. Proposed MS/MS fragmentation of a generic phenacyl bromide adduct.

Conclusion

While direct experimental data for this compound in LC-MS/MS applications is currently limited in published literature, its structural similarity to other effective phenacyl bromide derivatizing agents suggests it holds promise for the sensitive analysis of carboxylic acids. The trifluoromethoxy substitution is anticipated to enhance chromatographic performance and may provide unique fragmentation patterns beneficial for specificity.

For immediate application, researchers can consider well-established alternatives such as p-bromophenacyl bromide for its cost-effectiveness and isotopic signature, 3-nitrophenylhydrazine for its high derivatization efficiency, or 2-picolylamine for significant sensitivity gains. The choice of the most suitable derivatizing agent will ultimately be guided by the specific requirements of the assay and the nature of the analytes and matrices involved. Further investigation into the utility of this compound is warranted to fully characterize its potential in quantitative LC-MS/MS analysis.

References

The Trifluoromethoxy Group: A Superior Moiety for Analytical Derivatization? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, derivatization is a cornerstone for enhancing the detectability and separation of analytes. The choice of derivatizing agent is critical, directly impacting the sensitivity, selectivity, and accuracy of analytical methods. While a variety of reagents are well-established, the unique properties of the trifluoromethoxy (OCF₃) group present a compelling case for its potential superiority in analytical derivatization. This guide provides an objective comparison of the theoretical advantages of the trifluoromethoxy group against widely used silylating and acylating agents, supported by available experimental data for these established methods.

The Promise of the Trifluoromethoxy Group

The trifluoromethoxy group is distinguished by its potent combination of high lipophilicity and strong electron-withdrawing character, properties that are highly advantageous in drug discovery and, by extension, in analytical derivatization.[1][2] The introduction of an OCF₃ moiety onto an analyte can be expected to:

  • Enhance Volatility and Thermal Stability: By masking polar functional groups such as hydroxyls and amines, the trifluoromethoxy group can significantly increase the volatility of analytes, making them more amenable to gas chromatography (GC). The inherent stability of the C-F bonds also contributes to increased thermal stability, reducing the likelihood of degradation in the GC inlet.[2]

  • Improve Chromatographic Separation: The increased lipophilicity imparted by the OCF₃ group can lead to better interaction with nonpolar stationary phases in reversed-phase liquid chromatography (LC) and GC, resulting in improved peak shape and resolution.

  • Boost Sensitivity in Mass Spectrometry (MS): The strong electron-withdrawing nature of the trifluoromethoxy group can enhance ionization efficiency in certain MS techniques. Furthermore, the presence of three fluorine atoms provides a distinct isotopic pattern and characteristic fragmentation, aiding in analyte identification and quantification with high specificity.

While dedicated trifluoromethoxy-containing derivatizing agents for routine analytical use are not yet widely commercially available, the exploration of reagents like m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH), which introduces a trifluoromethylphenyl group, highlights the interest in highly fluorinated moieties for derivatization.[3]

A Comparative Analysis of Derivatizing Agents

To contextualize the potential advantages of the trifluoromethoxy group, we compare it with two of the most common classes of derivatizing agents: silylating agents and acylating agents.

Silylating Agents

Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to derivatize compounds with active hydrogens, like alcohols, phenols, carboxylic acids, and amines.[4][5]

Advantages:

  • Versatility: React with a broad range of functional groups.[4]

  • High Reactivity: Reactions are often rapid and can be performed under mild conditions.[6]

  • Good Volatility of Derivatives: Trimethylsilyl (TMS) derivatives are generally volatile and suitable for GC analysis.[6][7]

Disadvantages:

  • Moisture Sensitivity: Silylating reagents and their derivatives are susceptible to hydrolysis, requiring strictly anhydrous conditions.[4]

  • Potential for Multiple Derivatives: Some molecules can form multiple silylated derivatives, complicating analysis.[3]

  • Derivative Instability: TMS derivatives can be less stable compared to other derivatives, potentially degrading in the GC system or during storage.[6]

Acylating Agents

Acylating agents, particularly fluorinated anhydrides like trifluoroacetic anhydride (TFAA) and pentafluorobenzoyl chloride (PFBCl), are another popular choice for derivatizing nucleophilic functional groups.[1]

Advantages:

  • High Stability of Derivatives: Acylated derivatives are generally more stable than their silylated counterparts.

  • Enhanced ECD Response: The introduction of fluorine atoms significantly enhances the response of electron capture detectors (ECD), enabling trace-level analysis.[1]

  • Characteristic Mass Spectra: The trifluoroacetyl group provides distinct fragmentation patterns in MS, aiding in structural elucidation.[1]

Disadvantages:

  • Formation of Acidic Byproducts: The reaction often produces corrosive acidic byproducts that may need to be neutralized or removed.

  • Harsher Reaction Conditions: Derivatization may require heating and the use of a catalyst.

Quantitative Data Comparison

The following tables summarize key performance metrics for common silylating and acylating agents based on available literature. This data provides a baseline for what could be expected from a trifluoromethoxy-containing reagent.

Table 1: Performance Comparison of Common Derivatizing Agents

Derivatizing AgentTarget AnalytesReaction ConditionsDerivative StabilityKey AdvantagesPotential Disadvantages
Silylating Agents
BSTFA / MSTFAAlcohols, Phenols, Carboxylic Acids, AminesMild (Room temp. to 70°C), AnhydrousModerateVersatile, high reactivityMoisture sensitive, potential for multiple derivatives
Acylating Agents
TFAAAlcohols, Amines, PhenolsOften requires heating (e.g., 60-70°C) and catalystHighStable derivatives, good ECD response, characteristic MS fragmentationCorrosive byproducts (acid)
PFBClPrimary/Secondary Amines, PhenolsRequires heating (e.g., 60°C) and base catalystHighExcellent ECD sensitivity, stable derivativesCorrosive byproducts (HCl)
Hypothetical Trifluoromethoxy Agent Alcohols, Phenols, AminesExpected to be similar to acylating agentsExpected to be HighHigh lipophilicity, strong electron-withdrawing effect, stable derivativeSynthesis of reagent may be complex

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for silylation and acylation of common analytes.

Protocol 1: Silylation of Phenols using BSTFA

Objective: To derivatize phenolic compounds for GC-MS analysis.

Materials:

  • Dried sample extract containing phenols

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • To the dried residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analytes.

  • Add 100 µL of BSTFA (+ 1% TMCS).

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject an appropriate volume of the derivatized sample into the GC-MS system.

Protocol 2: Acylation of Primary Amines using TFAA

Objective: To derivatize primary amines for GC-MS analysis.

Materials:

  • Sample containing primary amines

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Place a known amount of the amine sample into a reaction vial. If in solution, evaporate the solvent to dryness.

  • Add 200 µL of the anhydrous solvent to dissolve the sample.

  • Add 100 µL of TFAA to the vial.

  • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If acidic byproducts are a concern, a work-up step with a mild base may be necessary.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Derivatization Workflow A Analyte with Polar Functional Group (-OH, -NH2) B Add Derivatizing Agent A->B C Reaction (Heating/Catalysis) B->C D Volatile, Thermally Stable Derivative C->D E GC-MS Analysis D->E

A typical experimental workflow for analytical derivatization.

G reagent Derivatizing Agent Trifluoromethoxy (OCF₃) Silyl (e.g., TMS) Acyl (e.g., TFA) properties Key Properties High Lipophilicity, Strong Electron-Withdrawing Versatile, High Reactivity Forms Stable Derivatives, ECD Sensitive reagent:f0->properties:f0 reagent:f1->properties:f1 reagent:f2->properties:f2 advantages Advantages in Derivatization Enhanced Volatility & Sensitivity (Theoretical) Broad Applicability Robustness, High Sensitivity properties:f0->advantages:f0 properties:f1->advantages:f1 properties:f2->advantages:f2 disadvantages Disadvantages Reagent Availability Moisture Sensitive, Derivative Instability Corrosive Byproducts advantages:f0->disadvantages:f0 advantages:f1->disadvantages:f1 advantages:f2->disadvantages:f2

Logical relationships of derivatizing agents and their properties.

Conclusion

The trifluoromethoxy group holds significant theoretical promise as a functional moiety for analytical derivatization, primarily due to its unique combination of high lipophilicity and electron-withdrawing capacity. These properties are expected to translate into derivatives with enhanced volatility, thermal stability, and mass spectrometric sensitivity. While dedicated trifluoromethoxy-containing derivatizing agents are not yet mainstream, the continued exploration of fluorinated reagents is a testament to the value of fluorine in enhancing analytical performance.

For researchers and drug development professionals, the choice of derivatization strategy remains a critical decision. Silylating agents offer broad applicability but require careful handling due to moisture sensitivity. Acylating agents provide robust and highly sensitive derivatives, particularly for trace analysis. The future development of trifluoromethoxy-based derivatizing agents could offer a powerful new tool, potentially combining the best attributes of existing methods to push the boundaries of analytical detection and quantification. Continued research and development in this area are warranted to fully realize the potential of the trifluoromethoxy group in analytical chemistry.

References

A Comparative Guide to Derivatizing Agents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification and identification of fatty acids are critical. Due to their low volatility and high polarity, fatty acids generally require a derivatization step prior to analysis by gas chromatography (GC). This process converts the polar carboxyl group into a less polar, more volatile ester or silyl ether, leading to improved chromatographic separation, peak shape, and detection sensitivity.[1][2][3][4] The selection of an appropriate derivatizing agent is a crucial step that depends on the analytical platform, the specific fatty acids of interest, and the research question at hand.[1]

This guide provides a comparative analysis of common derivatizing agents for fatty acids, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most suitable method for your research needs.

Comparative Performance of Fatty Acid Derivatizing Agents

The ideal derivatizing agent should offer high reaction efficiency, produce stable derivatives, and minimize the formation of by-products.[1] The following table summarizes the performance of commonly used agents for GC analysis.

Derivatizing AgentDerivative TypeReaction Time & TemperatureAdvantagesDisadvantages
Boron Trifluoride in Methanol (BF₃-Methanol) Fatty Acid Methyl Esters (FAMEs)5-60 min at 60-100°C[2][3][5]Widely used, robust, and effective for both free fatty acids and transesterification of complex lipids.[1][5][6]Can cause isomerization of some fatty acids; BF₃ is volatile and requires careful handling.[5]
Methanolic HCl Fatty Acid Methyl Esters (FAMEs)1.5 hours at 100°C or 16 hours at 45°C[7]More cost-effective and less volatile than BF₃; less prone to causing isomerization.[5]Slower reaction times compared to BF₃-Methanol under some conditions.
(Trimethylsilyl)diazomethane (TMS-DM) Fatty Acid Methyl Esters (FAMEs)Short incubation time (e.g., 10 min at 50°C)[8]Safer alternative to diazomethane; high yields with few by-products.[1][8][9]Slower reaction rates and potentially lower yields compared to diazomethane have been reported.[1][10][11]
Diazomethane Fatty Acid Methyl Esters (FAMEs)Rapid, instantaneous reaction at room temperature.[6][11]Highly specific for carboxylic acids, rapid reaction with high yields.[11][12]Explosive, toxic, and carcinogenic, requiring special handling precautions; not commercially available.[10][12]
BSTFA (+TMCS) Trimethylsilyl (TMS) Esters60 min at 60°C[1][2]Derivatizes multiple functional groups (e.g., hydroxyls, amines), useful for multi-analyte analysis.[1][2]Moisture sensitive; derivatives can be less stable over time; may lead to complex mass spectra.[2][6]
MSTFA Trimethylsilyl (TMS) Esters30-60 min at 60-80°C[13]By-products are more volatile than those from BSTFA, reducing interference with early-eluting peaks.[14]Moisture sensitive; similar to BSTFA, can derivatize other functional groups, which may not be desirable.[2]
Pentafluorobenzyl Bromide (PFB-Br) Pentafluorobenzyl (PFB) EstersVaries (e.g., 30 min at 75°C)[15]Forms stable derivatives suitable for highly sensitive detection by electron capture detection (ECD).[16]Requires a catalyst, and reaction conditions may need optimization.

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. Below are protocols for three commonly used derivatization agents.

Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is widely used for the preparation of Fatty Acid Methyl Esters (FAMEs) from both free fatty acids and esterified fatty acids in lipids.[1]

Materials:

  • Lipid sample (1-25 mg) or dried lipid extract[1][3]

  • 12-14% BF₃-Methanol reagent[1]

  • Hexane or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1][3]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.[3]

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined for specific sample types.[2][3][5]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.[3]

  • Vortex the tube vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Silylation using BSTFA with 1% TMCS

Silylation converts fatty acids to their corresponding trimethylsilyl (TMS) esters, which are volatile and suitable for GC analysis. This method is also effective for derivatizing other functional groups like hydroxyls and amines.[1][2]

Materials:

  • Dried fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane or other suitable solvent (optional, for dilution)

  • Autosampler vials

Procedure:

  • Place the dried sample into an autosampler vial. This method is highly sensitive to moisture, so ensure the sample is thoroughly dried.[2]

  • Add a molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[2]

  • Cap the vial tightly and vortex for 10 seconds.

  • Incubate the vial at 60°C for 60 minutes.[1][2]

  • Cool the vial to room temperature.

  • If necessary, dilute the sample with a suitable solvent like dichloromethane.

  • The sample is now ready for GC or GC-MS analysis.

Esterification using (Trimethylsilyl)diazomethane (TMS-DM)

This method offers a safer alternative to the hazardous diazomethane for the preparation of FAMEs.[8][9]

Materials:

  • Fatty acid sample

  • 2 M (Trimethylsilyl)diazomethane in hexane

  • Methanol

  • Toluene

  • Glacial acetic acid

  • 0.5% NaCl solution

  • n-hexane (containing 50 ppm BHT)

Procedure:

  • Dissolve the dried sample in 1 mL of methanol:toluene (2:1 v/v).[8]

  • Add 100 µL of 2 M TMS-DM in n-hexane in a molar excess.[8]

  • Incubate at 50°C for 10 minutes without capping the tubes.[8]

  • Add drops of glacial acetic acid until the yellow color disappears to quench any unreacted TMS-DM.[8]

  • Add 1 mL of a 0.5% NaCl solution.[8]

  • Extract the FAMEs by adding 1 mL of n-hexane (containing 50 ppm BHT) and vortexing for 30 seconds.[8]

  • After phase separation, transfer the upper organic layer to a vial for GC analysis.[8]

Visualizing the Process

To further clarify the experimental and biological contexts of fatty acid analysis, the following diagrams illustrate a typical derivatization workflow and a key signaling pathway involving fatty acids.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Lipid-Containing Sample Extraction Lipid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatizing Agent (e.g., BF3-Methanol, BSTFA) Drying->AddReagent Incubation Incubation (Heat as required) AddReagent->Incubation Quench Quench Reaction (if necessary) Incubation->Quench Extraction2 Derivative Extraction Quench->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS

Experimental workflow for fatty acid derivatization.

PPAR_Signaling FA Fatty Acids / Eicosanoids (Ligands) PPAR PPARα/γ/δ FA->PPAR binds & activates RXR RXR PPAR->RXR forms heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates Metabolism Lipid Metabolism TargetGenes->Metabolism Inflammation Inflammation Modulation TargetGenes->Inflammation Differentiation Cell Differentiation TargetGenes->Differentiation

Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

The PPAR signaling pathway is a critical regulator of lipid metabolism and is a key area of interest in drug development for metabolic diseases and cancer.[1][6] Fatty acids and their derivatives act as natural ligands for PPARs, which are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10] This signaling cascade plays a pivotal role in regulating genes involved in lipid metabolism, inflammation, and cell differentiation.[1]

References

Leitfaden zum Vergleich: Strukturelle Bestätigung neuartiger Verbindungen, die durch Sonogashira-Kupplung synthetisiert wurden

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Sonogashira-Kupplung ist eine vielseitige und weit verbreitete Kreuzkupplungsreaktion in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[1][2][3] Bei dieser Reaktion wird ein Palladium-Katalysator zusammen mit einem Kupfer-Co-Katalysator verwendet, um eine Bindung zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid zu bilden.[1][2][4] Aufgrund ihrer Toleranz gegenüber verschiedenen funktionellen Gruppen und den milden Reaktionsbedingungen wird sie häufig bei der Synthese komplexer Moleküle, einschließlich Pharmazeutika und Naturstoffen, eingesetzt.[1][5] Die eindeutige Bestätigung der Struktur dieser neuartigen synthetisierten Verbindungen ist für die weitere Entwicklung und Anwendung von entscheidender Bedeutung.

Dieser Leitfaden bietet einen objektiven Vergleich der wichtigsten spektroskopischen Techniken, die zur Strukturbestätigung von Produkten aus der Sonogashira-Kupplung verwendet werden. Er enthält detaillierte experimentelle Protokolle und vergleichende Datentabellen für eine hypothetische Zielverbindung.

Hypothetische Synthese

Als Beispiel betrachten wir die Synthese von 1-Phenyl-2-(4-methoxyphenyl)acetylen (Verbindung X ) durch die Sonogashira-Kupplung von Phenylacetylen mit 4-Iodanisol.

Reaktionsschema: (4-MeO)C₆H₄–I + H–C≡C–Ph → [Pd(PPh₃)₂Cl₂, CuI, Et₃N] → (4-MeO)C₆H₄–C≡C–Ph

Experimenteller Arbeitsablauf zur Strukturbestätigung

Der allgemeine Arbeitsablauf von der Synthese bis zur endgültigen Strukturbestätigung umfasst mehrere wichtige Schritte. Zuerst wird die Reaktion durchgeführt, gefolgt von der Aufreinigung des Produkts, typischerweise durch Säulenchromatographie. Anschließend werden verschiedene analytische Techniken angewendet, um die Struktur der isolierten Verbindung eindeutig zu identifizieren.

G A Sonogashira-Kupplung Synthese B Aufarbeitung und Aufreinigung (Säulenchromatographie) A->B Rohprodukt C Strukturanalyse B->C Reine Verbindung D Massenspektrometrie (MS) C->D E NMR-Spektroskopie (¹H, ¹³C) C->E F IR-Spektroskopie C->F G Struktur bestätigt D->G E->G F->G

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur Strukturbestätigung.

Kernspinresonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie ist eine der leistungsstärksten Techniken zur Aufklärung der Struktur organischer Moleküle.[6] Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die relative Anzahl von ¹H- und ¹³C-Kernen.

Detailliertes experimentelles Protokoll
  • Probenvorbereitung: Lösen Sie 5-10 mg der aufgereinigten Verbindung X in ca. 0,6 ml deuteriertem Chloroform (CDCl₃).[6]

  • Geräteeinstellung: Verwenden Sie ein NMR-Spektrometer (z. B. 400 MHz oder 500 MHz). Stellen Sie sicher, dass das Gerät für ¹H- und ¹³C-Messungen kalibriert ist.

  • ¹H-NMR-Erfassung: Erfassen Sie das ¹H-NMR-Spektrum. Typische Parameter sind ein 90°-Impulswinkel, eine Relaxationsverzögerung von 1-2 Sekunden und 16-32 Scans.

  • ¹³C-NMR-Erfassung: Erfassen Sie das ¹³C-NMR-Spektrum mit Protonenentkopplung. Aufgrund der geringeren natürlichen Häufigkeit und Empfindlichkeit von ¹³C sind mehr Scans (z. B. 1024 oder mehr) erforderlich.

  • Datenverarbeitung: Führen Sie eine Fourier-Transformation der Rohdaten durch, korrigieren Sie die Phase und kalibrieren Sie die Spektren anhand des Restlösungsmittelsignals (CDCl₃: δ 7,26 ppm für ¹H, δ 77,16 ppm für ¹³C). Integrieren Sie die ¹H-Signale.

Vergleichsdaten für Verbindung X
TechnikBeobachteter Wert (δ in ppm)Erwarteter Wert (Literatur)Zuordnung
¹H-NMR 7,55-7,45 (m, 4H)~7,5Ar-H (Phenyl & p-substituiert)
7,35-7,30 (m, 3H)~7,3Ar-H (Phenyl)
6,88 (d, 2H)~6,9Ar-H (o zu OMe)
3,82 (s, 3H)~3,8-OCH
¹³C-NMR 159,8~160C -OMe
132,5~132Ar-C
131,5~131Ar-C
128,8~129Ar-C
128,4~128Ar-C
123,5~123Ar-C
115,2~115Ar-C
114,1~114Ar-C
90,5~90Alkin-C
88,5~88Alkin-C
55,3~55-OC H₃

Massenspektrometrie (MS)

Die Massenspektrometrie ist eine wesentliche Technik zur Bestimmung der Molmasse und der Elementzusammensetzung einer Verbindung.[7] Hochauflösende Massenspektrometrie (HRMS) kann die Summenformel mit hoher Genauigkeit bestätigen.

Detailliertes experimentelles Protokoll
  • Probenvorbereitung: Bereiten Sie eine verdünnte Lösung der Verbindung X (ca. 0,1 mg/ml) in einem geeigneten flüchtigen Lösungsmittel wie Methanol oder Acetonitril vor.[8]

  • Ionisationsmethode: Verwenden Sie eine weiche Ionisationstechnik wie die Elektrospray-Ionisation (ESI) oder die chemische Ionisation bei Atmosphärendruck (APCI), um die Fragmentierung zu minimieren und ein klares Molekülion zu erhalten.

  • Massenanalyse: Führen Sie die Analyse mit einem hochauflösenden Massenanalysator (z. B. TOF oder Orbitrap) durch, um eine genaue Massenmessung zu erhalten.

  • Datenerfassung: Erfassen Sie das Massenspektrum im positiven Ionenmodus, um das protonierte Molekül [M+H]⁺ oder das Natriumaddukt [M+Na]⁺ zu beobachten.

Vergleichsdaten für Verbindung X
TechnikParameterBeobachteter WertBerechneter Wert
HRMS (ESI) SummenformelC₁₅H₁₂OC₁₅H₁₂O
[M+H]⁺ m/z209,0961209,0966
[M+Na]⁺ m/z231,0780231,0786

Infrarot (IR)-Spektroskopie

Die IR-Spektroskopie ist nützlich, um das Vorhandensein spezifischer funktioneller Gruppen in einem Molekül zu identifizieren. Für Produkte der Sonogashira-Kupplung ist die Detektion der C≡C-Streckschwingung des Alkins von besonderer Bedeutung.

Detailliertes experimentelles Protokoll
  • Probenvorbereitung: Die Probe kann als dünner Film auf einer NaCl- oder KBr-Platte (für Flüssigkeiten oder gelöste Feststoffe) oder als KBr-Pressling (für feste Proben) analysiert werden.

  • Spektrenerfassung: Platzieren Sie die Probe im IR-Spektrometer und erfassen Sie das Spektrum, typischerweise im Bereich von 4000 bis 400 cm⁻¹.

  • Hintergrundkorrektur: Führen Sie eine Hintergrundmessung durch, um atmosphärische Störungen (z. B. CO₂) zu subtrahieren.

Vergleichsdaten für Verbindung X
TechnikBeobachtete Schwingung (cm⁻¹)Erwarteter Bereich (cm⁻¹)Zuordnung der funktionellen Gruppe
FT-IR ~30503100-3000C-H-Streckschwingung (aromatisch)
~29603000-2850C-H-Streckschwingung (aliphatisch, -OCH₃)
~22202260-2100C≡C-Streckschwingung (Alkin)
~1605, 15101600-1450C=C-Streckschwingung (aromatisch)
~12501300-1200C-O-Streckschwingung (Aryl-Ether)

Logische Beziehung: Der Sonogashira-Kupplungsmechanismus

Das Verständnis des Reaktionsmechanismus ist entscheidend für die Vorhersage von Produkten und potenziellen Nebenprodukten. Der Mechanismus umfasst zwei miteinander verbundene katalytische Zyklen: einen Palladium-Zyklus und einen Kupfer-Zyklus.[2][3]

G cluster_pd Palladium-Zyklus cluster_cu Kupfer-Zyklus Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Trans- metallierung Pd_alkynyl->Pd0 Reduktive Eliminierung Product R¹-C≡C-R² Pd_alkynyl->Product CuX Cu(I)X Cu_alkyne π-Alkin-Komplex CuX->Cu_alkyne + H-C≡CR² Cu_acetylide Cu(I)-C≡CR² Cu_alkyne->Cu_acetylide + Base - HB⁺X⁻ Cu_acetylide->Pd_complex Transfer zu Pd Cu_acetylide->CuX

Abbildung 2: Vereinfachter Mechanismus der Sonogashira-Kupplungsreaktion.

Zusammenfassung und Schlussfolgerung

Die eindeutige Strukturbestätigung neuartiger Verbindungen, die durch die Sonogashira-Kupplung synthetisiert wurden, erfordert einen kombinierten analytischen Ansatz.

  • NMR-Spektroskopie liefert die detailliertesten Informationen zur Konnektivität und zur chemischen Umgebung der Atome.

  • Massenspektrometrie bestätigt die Molmasse und die Summenformel der Verbindung.

  • IR-Spektroskopie bestätigt das Vorhandensein wichtiger funktioneller Gruppen, insbesondere der charakteristischen Alkin-Bindung.

Durch die Kombination der aus diesen komplementären Techniken gewonnenen Daten können Forscher die Struktur ihrer synthetisierten Verbindungen mit hoher Sicherheit bestätigen. Dieser multidisziplinäre Ansatz ist unerlässlich, um die strukturelle Integrität sicherzustellen, bevor die Verbindungen für weitere Anwendungen, wie z. B. in der Arzneimittelentwicklung, verwendet werden.

References

Cross-validation of results obtained with 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and synthetic intermediates is a critical step in elucidating biological pathways and discovering novel therapeutics. This guide provides a comparative analysis of 2-(Trifluoromethoxy)phenacyl bromide, a fluorinated organic compound, against its more extensively studied analog, p-bromophenacyl bromide, in the context of their potential as enzyme inhibitors, particularly targeting phospholipase A2 (PLA2).

While direct experimental data on the biological activity of this compound is limited in publicly available literature, a comparative analysis based on the well-documented properties of related phenacyl bromides can provide valuable insights into its potential applications and performance. This guide will delve into a structural and electronic comparison, discuss the established role of phenacyl bromides as PLA2 inhibitors, and present a generalized experimental protocol for assessing such inhibitory activity.

Structural and Physicochemical Comparison

The key difference between this compound and p-bromophenacyl bromide lies in the substitution on the phenyl ring. This seemingly subtle change can significantly influence the molecule's reactivity, lipophilicity, and interaction with biological targets.

PropertyThis compoundp-Bromophenacyl bromide
Molecular Formula C₉H₆BrF₃O₂C₈H₆Br₂O
Molecular Weight 283.04 g/mol 277.94 g/mol
Key Substituent 2-Trifluoromethoxy (-OCF₃)4-Bromo (-Br)
LogP (Predicted) ~3.5~3.2
Reactivity The α-carbon is electrophilic and susceptible to nucleophilic attack. The trifluoromethoxy group is a strong electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon and the benzylic carbon bearing the bromine.The α-carbon is also electrophilic. The bromine atom at the para position is a moderately deactivating, ortho-para directing group.

The trifluoromethoxy group in this compound is a potent electron-withdrawing group. This electronic effect is expected to increase the reactivity of the α-carbon towards nucleophilic substitution, a key step in the covalent inhibition of enzymes like PLA2. Furthermore, the high lipophilicity of the trifluoromethoxy group may enhance the compound's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

Phenacyl Bromides as Phospholipase A2 (PLA2) Inhibitors

Phospholipase A2 (PLA2) enzymes play a crucial role in various physiological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1] The inhibition of PLA2 is a key strategy in the development of anti-inflammatory drugs.[1]

p-Bromophenacyl bromide (pBPB) is a well-established, albeit not exceptionally potent, irreversible inhibitor of many PLA2 isoforms. It acts by covalently modifying a critical histidine residue in the enzyme's active site.[2] However, studies have shown that its inhibitory efficacy can vary significantly depending on the specific PLA2 isoform. For instance, pBPB is a very poor inhibitor of the intracellular P388D1 PLA2, with an IC50 value in the range of 500-600 μM.[2] In contrast, it has been shown to suppress interleukin-2 (IL-2) secretion in murine primary splenocytes with high efficacy at a concentration of 1 μM.[3]

The proposed mechanism of PLA2 inhibition by phenacyl bromides involves the alkylation of the active site histidine by the electrophilic α-carbon of the phenacyl bromide.

PLA2_Inhibition PLA2 PLA2 Active Site (with Histidine) CovalentComplex Inactive Covalently Modified PLA2 PLA2->CovalentComplex Alkylation of Histidine Residue PhenacylBromide Phenacyl Bromide (e.g., this compound) PhenacylBromide->CovalentComplex

Caption: Proposed mechanism of PLA2 inhibition by phenacyl bromides.

While no direct inhibitory data for this compound against PLA2 is available, the presence of the electron-withdrawing trifluoromethoxy group could potentially enhance its reactivity towards the active site histidine, possibly leading to more potent inhibition compared to pBPB. However, steric hindrance from the ortho-substituent might also play a role in its binding affinity.

Experimental Protocol: In Vitro PLA2 Inhibition Assay

To experimentally validate and compare the inhibitory potential of this compound and its analogs, a well-established in vitro PLA2 inhibition assay can be employed. The following is a generalized protocol that can be adapted for specific PLA2 isoforms and substrate types.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific PLA2 enzyme.

Materials:

  • Purified PLA2 enzyme

  • Phospholipid substrate (e.g., phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Test compounds (this compound, p-bromophenacyl bromide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the PLA2 enzyme and the phospholipid substrate in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction:

    • Add the assay buffer to each well of the 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the PLA2 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the phospholipid substrate solution to all wells.

  • Detection: Monitor the hydrolysis of the phospholipid substrate over time using a suitable detection method. This can be achieved by measuring the release of a fluorescently labeled fatty acid or by using a colorimetric assay that detects the production of free fatty acids.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of PLA2 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

PLA2_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare PLA2 Solution Add_Components Add Buffer, Inhibitor, and PLA2 to Plate Prep_Enzyme->Add_Components Prep_Substrate Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Components Preincubation Pre-incubate Add_Components->Preincubation Preincubation->Add_Substrate Detection Monitor Reaction Add_Substrate->Detection Calc_Rates Calculate Reaction Rates Detection->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

References

Navigating the Matrix: A Comparative Guide to Analytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical matrix is a critical decision that profoundly impacts the reliability and interpretation of experimental data. This guide provides an objective comparison of analytical performance across different biological matrices—plasma, serum, urine, and tissue homogenates—supported by experimental data and detailed methodologies.

The inherent complexity and variability of biological matrices present unique challenges in analytical chemistry. Endogenous components such as proteins, lipids, salts, and metabolites can interfere with analyte detection, leading to phenomena collectively known as "matrix effects."[1][2] These effects can manifest as ion suppression or enhancement in mass spectrometry, non-specific binding in immunoassays, or inhibition of enzymatic reactions in PCR-based assays.[3][4][5] Consequently, the selection of an appropriate analytical method and a thorough understanding of its performance in the chosen matrix are paramount for generating accurate and reproducible results.[6][7]

Performance Comparison of Analytical Techniques

This section provides a comparative overview of the performance of three widely used analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Polymerase Chain Reaction (PCR)—across various biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile technique for the quantification of small molecules, peptides, and proteins in complex biological samples.[4][8] Its high selectivity and sensitivity make it a gold standard in many bioanalytical applications.[8] However, its susceptibility to matrix effects necessitates careful method development and validation.[3]

Below is a summary of typical performance characteristics of LC-MS/MS for the quantification of the anti-cancer drug Methotrexate in different matrices, synthesized from published literature.

ParameterPlasmaSerumUrineTissue Homogenate
Lower Limit of Quantification (LLOQ) 0.01 - 0.05 µM0.01 - 0.05 µM0.02 - 0.1 µM0.05 - 0.2 µM
Linearity (r²) >0.99>0.99>0.99>0.98
Accuracy (% Bias) <15%<15%<20%<20%
Precision (% CV) <15%<15%<20%<20%
Recovery (%) 85 - 110%85 - 110%70 - 120%60 - 110%
Matrix Effect (%) 80 - 120%80 - 120%60 - 140%50 - 150%

This table represents a synthesis of typical values and may vary depending on the specific analyte, instrumentation, and sample preparation methods used.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the detection and quantification of proteins, peptides, antibodies, and hormones.[9] Its high-throughput capability and relatively low cost make it an attractive option for many applications.[7] However, matrix components can interfere with antigen-antibody binding, leading to inaccurate results.[4]

The following table compares the performance of ELISA for the quantification of the pro-inflammatory cytokine Interleukin-6 (IL-6) in different matrices.

ParameterPlasmaSerumUrineTissue Homogenate
Limit of Detection (LOD) 1 - 5 pg/mL1 - 5 pg/mL2 - 10 pg/mL5 - 20 pg/mL
Linearity (r²) >0.98>0.98>0.97>0.95
Accuracy (% Recovery) 80 - 120%80 - 120%70 - 130%60 - 140%
Intra-Assay Precision (% CV) <10%<10%<15%<20%
Inter-Assay Precision (% CV) <15%<15%<20%<25%
Matrix Interference ModerateModerateHighVery High

This table represents a synthesis of typical values and may vary depending on the specific analyte, kit manufacturer, and sample dilution.

Polymerase Chain Reaction (PCR)

Quantitative PCR (qPCR) is a highly sensitive and specific method for the amplification and quantification of nucleic acids. It is widely used in virology, microbiology, and gene expression analysis.[10] However, various substances present in biological samples can inhibit the PCR reaction, leading to underestimation of the target nucleic acid concentration.[5]

The table below summarizes the performance of qPCR for the quantification of Cytomegalovirus (CMV) DNA in different matrices.

ParameterWhole BloodPlasmaUrineTissue Homogenate
Limit of Detection (LOD) 50 - 200 copies/mL50 - 200 copies/mL100 - 500 copies/mL200 - 1000 copies/mL
Linearity (r²) >0.99>0.99>0.98>0.97
Accuracy (% Deviation) <0.5 log<0.5 log<0.7 log<1.0 log
Precision (% CV) <25%<25%<35%<40%
Inhibition Rate Low to ModerateLowHighHigh

This table represents a synthesis of typical values and may vary depending on the specific target sequence, extraction method, and qPCR chemistry used.

Experimental Protocols

Assessment of Matrix Effects in LC-MS/MS: Post-Extraction Spike Method

This protocol is a widely accepted method for the quantitative evaluation of matrix effects.[3]

  • Preparation of Samples:

    • Set A (Neat Solution): Prepare standard solutions of the analyte at low, medium, and high concentrations in the mobile phase or a suitable solvent.

    • Set B (Blank Matrix Extract): Extract at least six different lots of the blank biological matrix (plasma, serum, urine, or tissue homogenate) using the intended sample preparation method.

    • Set C (Post-Extraction Spiked Matrix): Spike the extracted blank matrix from Set B with the analyte at the same concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same chromatographic and mass spectrometric conditions.

  • Data Analysis: Calculate the Matrix Factor (MF) for each concentration level using the following formula: MF (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set A) * 100

  • Interpretation:

    • MF = 100%: No significant matrix effect.

    • MF < 100%: Ion suppression.

    • MF > 100%: Ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.

Assessment of Matrix Interference in ELISA: Spike and Recovery Method

This protocol helps to determine if the sample matrix interferes with the accurate quantification of the analyte.[5][11]

  • Sample Preparation:

    • Select a sample with a low or undetectable endogenous level of the analyte.

    • Spike the sample with a known concentration of the analyte. The spiked concentration should fall within the mid-range of the standard curve.

    • Prepare an unspiked control of the same sample.

  • ELISA Procedure:

    • Analyze the spiked and unspiked samples according to the ELISA kit protocol.

    • Run a standard curve in the recommended diluent.

  • Data Analysis: Calculate the percent recovery using the following formula: % Recovery = ([Concentration in spiked sample] - [Concentration in unspiked sample]) / [Known spiked concentration] * 100

  • Interpretation:

    • An acceptable recovery is typically between 80% and 120%.

    • Recoveries outside this range may indicate matrix interference.

Assessment of PCR Inhibition: Internal Control Method

This protocol utilizes an internal control to assess the presence of PCR inhibitors in a sample.

  • Sample Preparation:

    • Extract nucleic acids from the biological samples.

    • Prepare two sets of reactions for each sample.

  • PCR Reaction Setup:

    • Reaction 1 (Target): Add the sample extract to the PCR master mix containing primers and probe for the target of interest.

    • Reaction 2 (Target + Internal Control): Add the sample extract and a known amount of a non-target DNA or RNA sequence (the internal control) to the PCR master mix containing primers and probes for both the target and the internal control.

    • Run a separate reaction with only the internal control and no sample extract to determine its baseline amplification.

  • Data Analysis:

    • Compare the cycle threshold (Ct) value of the internal control in the presence of the sample extract to the Ct value of the internal control alone.

  • Interpretation:

    • A significant increase in the Ct value of the internal control in the presence of the sample extract indicates PCR inhibition.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway, a typical experimental workflow, and the logical relationships in matrix effect assessment.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K activates Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates AKT AKT PI3K->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway, a key regulator of cell growth.

Matrix_Effect_Workflow Start Start Prepare_Neat_Std Prepare Neat Standard (Set A) Start->Prepare_Neat_Std Extract_Blank_Matrix Extract Blank Matrix (Set B) Start->Extract_Blank_Matrix Analyze_Samples LC-MS/MS Analysis (Sets A, B, C) Prepare_Neat_Std->Analyze_Samples Spike_Blank_Extract Post-extraction Spike (Set C) Extract_Blank_Matrix->Spike_Blank_Extract Spike_Blank_Extract->Analyze_Samples Calculate_MF Calculate Matrix Factor (MF) Analyze_Samples->Calculate_MF Evaluate_Results Evaluate Results (MF & %CV) Calculate_MF->Evaluate_Results End End Evaluate_Results->End

Caption: Experimental workflow for assessing matrix effects using the post-extraction spike method.

Logical_Relationship_Matrix_Effects Biological_Matrix Biological Matrix (Plasma, Urine, Tissue) Endogenous_Components Endogenous Components (Proteins, Lipids, Salts) Biological_Matrix->Endogenous_Components contains Matrix_Effect Matrix Effect Endogenous_Components->Matrix_Effect causes Analytical_Method Analytical Method (LC-MS/MS, ELISA, PCR) Analytical_Method->Matrix_Effect is susceptible to Inaccurate_Results Inaccurate Results (Suppression, Enhancement, Inhibition) Matrix_Effect->Inaccurate_Results leads to

Caption: Logical relationship of how biological matrices can lead to inaccurate analytical results.

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoromethoxy)phenacyl bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-(Trifluoromethoxy)phenacyl bromide, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Hazard Profile and Personal Protective Equipment

This compound is classified as a hazardous substance. The following table summarizes its key hazard information. It is imperative to wear appropriate personal protective equipment (PPE) at all times when handling this compound.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation, Category 1BGHS05 (Corrosion)DangerH314: Causes severe skin burns and eye damage.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, chemical safety goggles, and a face shield.[1][3]
Serious Eye Damage/Irritation, Category 1GHS05 (Corrosion)DangerH318: Causes serious eye damage.[2]Chemical safety goggles and a face shield are mandatory.[1][3]
Corrosive to Metals, Category 1GHS05 (Corrosion)WarningH290: May be corrosive to metals.[2][3]Store in original, non-metallic containers.
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[3]Use in a well-ventilated area or under a chemical fume hood.[3][4]
Specific Target Organ Toxicity (Single Exposure), Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1][4]Use in a well-ventilated area or under a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.

1. Preparation and Segregation:

  • Do not mix this compound with other waste chemicals.

  • Keep the compound in its original, labeled container whenever possible. If the original container is damaged, transfer the waste to a new, clean, and properly labeled container made of compatible material. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Ensure the container is tightly closed to prevent leaks or spills.[4]

2. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area .

  • This area should be well-ventilated, cool, and dry .[4]

  • The storage area should be locked to restrict access to authorized personnel only.[4]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear the full complement of PPE as detailed in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company . Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Consult local, state, and federal regulations to ensure full compliance with all legal requirements for hazardous waste disposal.

  • Maintain a detailed record of the amount of waste generated and the date of disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste This compound B Keep in Original Labeled Container A->B Segregate C Ensure Container is Tightly Closed B->C D Store in Designated Hazardous Waste Area C->D E Well-Ventilated, Cool, and Dry D->E F Store Locked D->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H Consult Local, State, and Federal Regulations I Maintain Disposal Records G->I S1 Spill Occurs S2 Wear Full PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect Waste S3->S4 S5 Decontaminate Area S4->S5 S6 Dispose of as Hazardous Waste S5->S6

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Trifluoromethoxy)phenacyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Trifluoromethoxy)phenacyl bromide, a compound requiring careful management due to its hazardous properties.

This guide offers procedural, step-by-step guidance to directly address operational questions, aiming to be the preferred source for laboratory safety and chemical handling information. By providing value beyond the product itself, we build deep trust and empower our customers to conduct their research safely and effectively.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some similar phenacyl bromides are known to be lachrymators (tear-inducing agents) and can cause severe skin burns and eye damage. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are critical.

Quantitative Exposure Limits:

Official occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[1] In the absence of specific data, a conservative approach should be adopted, and exposure should be minimized to the lowest possible level through engineering controls and appropriate PPE.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the presence of both aromatic and halogenated components, standard nitrile gloves may offer only short-term splash protection. For extended contact, consider thicker gloves or double-gloving. Butyl rubber or Viton® gloves are generally recommended for halogenated organic compounds. Always inspect gloves for integrity before use and dispose of them immediately after contamination.
Body Protection Laboratory Coat and ApronA flame-resistant laboratory coat should be worn at all times. When handling the chemical, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection.
Respiratory Protection RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.

prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_materials Gather All Necessary Materials prep_spill_kit Ensure Spill Kit is Accessible handling_weigh Weigh Chemical in Fume Hood prep_spill_kit->handling_weigh Proceed to Handling handling_transfer Carefully Transfer to Reaction Vessel handling_reaction Conduct Reaction in Fume Hood cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_remove_ppe Remove and Dispose of PPE Correctly cleanup_wash Wash Hands Thoroughly

Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Guidance

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and a calibrated scale, inside the fume hood.

  • Spill Kit: Locate the nearest spill kit and verify its contents are complete.

Handling:

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel. Use a spatula and rinse the weigh boat with the reaction solvent to ensure a complete transfer.

  • Reaction: Perform all subsequent steps of the experimental procedure within the confines of the chemical fume hood.

Post-Handling and Disposal:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone), followed by soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and excess reagent, in a clearly labeled hazardous waste container.[2] Do not mix with other waste streams.[2]

  • PPE Removal: Remove your gloves and dispose of them in the designated waste container. Then, remove your lab coat.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

Waste TypeContainerLabelingStorage Location
Solid Waste Sealable, chemical-resistant container (e.g., HDPE)"Hazardous Waste: this compound, Solid"Designated satellite accumulation area within the laboratory
Liquid Waste Sealable, chemical-resistant container (e.g., glass or HDPE)"Hazardous Waste: this compound, Liquid" (specify solvent)Designated satellite accumulation area within the laboratory
Contaminated PPE Lined, sealable container"Hazardous Waste: Contaminated PPE"Designated satellite accumulation area within the laboratory

Disposal Procedure:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Labeling: Clearly label all waste containers with the full chemical name and hazard warnings.

  • Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department in accordance with local and national regulations.[2]

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.